5-Fluoropyrimidine
Beschreibung
Historical Context and Evolution in Scientific Inquiry
The journey of 5-fluoropyrimidines in scientific research began in the mid-20th century, driven by the quest for more effective anti-cancer agents. In 1957, a significant breakthrough was achieved by Robert Duschinsky, Edward Pleven, and Charles Heidelberger, who first synthesized 5-fluorouracil (B62378) (5-FU), a prominent derivative of 5-fluoropyrimidine. nih.govnih.govacs.org Their work was predicated on the observation that tumor cells often exhibit a higher rate of uracil (B121893) uptake compared to normal cells. nih.govdrugdiscoverynews.com This led to the hypothesis that a fluorinated analog of uracil could be preferentially taken up by cancer cells and subsequently disrupt their replication.
The initial synthesis of 5-fluoropyrimidines was a landmark event that opened up a new avenue in cancer research. acs.org Early studies quickly confirmed the tumor-inhibitory properties of 5-FU, establishing its role as a chemotherapeutic agent. drugdiscoverynews.com Over the following decades, research evolved from simply demonstrating the anti-tumor activity of 5-fluoropyrimidines to a more nuanced understanding of their metabolism and mechanisms of action. This led to the development of various derivatives and prodrugs, such as tegafur (B1684496), with the aim of improving therapeutic efficacy and reducing toxicity. nih.govresearchgate.netresearchgate.net The timeline below highlights key milestones in the evolution of this compound research.
| Year | Milestone | Significance |
| 1957 | Synthesis of 5-Fluorouracil (5-FU) by Dushinsky, Pleven, and Heidelberger. nih.govnih.gov | Marked the advent of fluoropyrimidines in cancer chemotherapy. |
| 1967 | Synthesis of Tegafur, a prodrug of 5-FU. nih.gov | Introduced the concept of prodrugs to improve the delivery and safety of 5-FU. |
| 1980s | Elucidation of the role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) in 5-FU catabolism. nih.gov | Provided a basis for understanding inter-patient variability in drug response and toxicity. |
| 1990s-Present | Development of oral fluoropyrimidine prodrugs like Capecitabine (B1668275). frontiersin.orgnih.gov | Enhanced patient convenience and offered new therapeutic strategies. |
| 2000s-Present | Focus on pharmacogenomics and personalized medicine. nih.govfrontiersin.orgresearchgate.net | Tailoring fluoropyrimidine therapy based on individual genetic profiles to optimize outcomes. |
Significance in Modern Biochemical and Pharmaceutical Research
5-Fluoropyrimidines are of immense significance in contemporary research due to their fundamental role as antimetabolites. Their structural similarity to natural pyrimidines allows them to be incorporated into cellular metabolic pathways, where they exert their effects primarily through the inhibition of essential enzymes and by being incorporated into RNA and DNA. drugdiscoverynews.comresearchgate.net
The primary mechanism of action involves the intracellular conversion of 5-fluorouracil to several active metabolites. drugdiscoverynews.comnih.gov One of these, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS). drugdiscoverynews.comnih.gov This enzyme is critical for the synthesis of thymidine (B127349), a necessary component of DNA. By inhibiting TS, FdUMP disrupts DNA replication and repair, leading to cell death. drugdiscoverynews.com
Furthermore, another metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA in place of uridine (B1682114) triphosphate. nih.govfrontiersin.org This incorporation disrupts RNA processing and function. drugdiscoverynews.com A third active metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA, further contributing to cytotoxicity. drugdiscoverynews.comfrontiersin.org
The intricate metabolic and enzymatic interactions of 5-fluoropyrimidines have made them a subject of extensive study. The table below summarizes the key enzymes involved in the metabolism and mechanism of action of 5-fluorouracil.
| Enzyme | Role in 5-FU Metabolism/Action | Consequence of Interaction |
| Dihydropyrimidine Dehydrogenase (DPD) | Catabolizes over 80% of administered 5-FU. nih.govnih.gov | Deficiency can lead to severe toxicity. researchgate.netmdpi.com |
| Thymidylate Synthase (TS) | Target of the active metabolite FdUMP. nih.govnih.gov | Inhibition disrupts DNA synthesis and repair. drugdiscoverynews.com |
| Orotate (B1227488) Phosphoribosyltransferase (OPRT) | Converts 5-FU to 5-fluorouridine monophosphate (FUMP). | An essential step in the anabolic pathway leading to active metabolites. |
| Uridine Phosphorylase (UP) | Converts 5-FU to 5-fluorouridine (FUR). | Part of the metabolic activation of 5-FU. |
| Thymidine Phosphorylase (TP) | Converts 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). nih.gov | Another pathway for the activation of 5-FU. |
| Uridine Monophosphate Kinase (UMPK) | Phosphorylates FUMP to 5-fluorouridine diphosphate (B83284) (FUDP). | A step in the formation of the active metabolite FUTP. |
| Ribonucleotide Reductase (RR) | Converts FUDP to 5-fluorodeoxyuridine diphosphate (FdUDP). | Leads to the formation of the active metabolite FdUTP. |
Current Research Landscape and Emerging Trends
The research landscape for 5-fluoropyrimidines continues to be dynamic, with several emerging trends aimed at optimizing their therapeutic use and overcoming challenges such as drug resistance.
A significant area of current research is the field of pharmacogenomics . frontiersin.org There is a strong focus on understanding how genetic variations in enzymes, particularly DPD, affect a patient's ability to metabolize 5-fluoropyrimidines. nih.govmdpi.com Pre-treatment genotyping for DPYD variants is becoming more common to identify patients at risk of severe toxicity and to guide dose adjustments, marking a shift towards personalized medicine. researchgate.netmdpi.com
Another major trend is the development of novel derivatives and combination therapies . Researchers are continuously synthesizing new this compound analogues and prodrugs to improve their pharmacological properties, such as tumor selectivity and oral bioavailability. nih.govmdpi.commdpi.com Additionally, extensive research is being conducted on combining 5-fluoropyrimidines with other chemotherapeutic agents or targeted therapies to enhance their anti-cancer activity and overcome resistance mechanisms. nih.gov
The investigation of mechanisms of resistance to 5-fluoropyrimidines is also a critical area of study. nih.gov This includes understanding how cancer cells adapt to treatment by altering metabolic pathways, upregulating drug efflux pumps, or modifying drug targets. nih.gov A deeper understanding of these resistance mechanisms is crucial for developing strategies to re-sensitize tumors to this compound-based therapies. Recent studies have also shed new light on the role of 5-FU's impact on RNA as a primary mechanism of its anti-cancer effects, which could open new avenues for its use. drugdiscoverynews.com
Furthermore, there is growing interest in the repurposing of 5-fluoropyrimidines for other applications, such as their potential antimicrobial activities. researchgate.netmdpi.com This highlights the versatility of this class of compounds and the potential for their use beyond oncology.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPDSMOWMQFPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217851 | |
| Record name | 5-Fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-21-8 | |
| Record name | 5-Fluoropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUOROPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36X4TD47C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of 5 Fluoropyrimidine Action
Enzymatic Conversion and Anabolic Pathways
The primary mechanism of action for 5-fluoropyrimidines involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA. calis.edu.cn 5-FU is an analog of uracil (B121893) and is metabolized within the cell to produce active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which plays a crucial role in its anti-cancer effects. wikipedia.org
Thymidylate Synthase (TYMS) Inhibition by Fluorodeoxyuridine Monophosphate (FdUMP)
Thymidylate synthase is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgpatsnap.com The active metabolite of 5-FU, FdUMP, is a potent inhibitor of this enzyme. nih.govresearchgate.net
FdUMP inhibits thymidylate synthase by forming a stable covalent ternary complex with the enzyme and a folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). nih.govacs.orgresearchgate.net This complex effectively blocks the normal binding of dUMP to the enzyme's active site, thereby halting dTMP synthesis. calis.edu.cnresearchgate.net The stability of this ternary complex is a key factor in the sustained inhibition of the enzyme. tandfonline.com Leucovorin, a precursor to CH2THF, is often co-administered to enhance the formation and stability of this inhibitory complex, thereby increasing the efficacy of 5-FU. calis.edu.cnspandidos-publications.com
The inhibition of thymidylate synthase by the FdUMP-TS-CH2THF ternary complex leads to a direct and significant depletion of the intracellular pool of dTMP. researchgate.netpatsnap.comcancernetwork.com Since this enzymatic reaction is the sole de novo source of thymidylate, its blockage has profound consequences for DNA replication and repair. calis.edu.cn The resulting scarcity of dTMP leads to a downstream depletion of deoxythymidine triphosphate (dTTP), a crucial building block for DNA polymerase. cancernetwork.commdpi.com
Table 1: Impact of 5-Fluoropyrimidine on Deoxynucleotide Pools
| Deoxynucleotide | Effect of this compound Treatment | Consequence |
| dTMP / dTTP | Depletion | Inhibition of DNA synthesis and repair |
| dUMP / dUTP | Accumulation | Potential for misincorporation into DNA |
| dATP | Perturbation (often increased ratio relative to dTTP) | Disruption of DNA synthesis balance |
| dGTP | Perturbation | Disruption of DNA synthesis balance |
| dCTP | Perturbation | Disruption of DNA synthesis balance |
This table provides a simplified overview of the general effects. The precise changes can vary depending on cell type and experimental conditions.
The severe imbalance in deoxynucleotide pools, characterized by dTTP depletion and the accumulation of dUTP and FdUTP, leads to the profound disruption of DNA synthesis and repair processes. calis.edu.cnmdpi.com DNA polymerases can mistakenly incorporate dUTP and the 5-FU metabolite FdUTP into the DNA strand in place of dTTP. mdpi.comoncohemakey.com This leads to DNA fragmentation and damage. cancernetwork.com The presence of these fraudulent bases triggers DNA repair mechanisms, such as base excision repair (BER). oncohemakey.com However, in the presence of a continued high (F)dUTP/dTTP ratio, the repair process can be futile and may even lead to further DNA damage. mdpi.com The disruption of DNA replication and the induction of DNA damage are considered key mechanisms of 5-FU-induced cell death. plos.orgpatsnap.com
Ribonucleotide Incorporation and RNA-Mediated Effects
In addition to its DNA-directed effects, 5-FU also exerts significant cytotoxicity through its incorporation into RNA. mdpi.comresearchgate.net After cellular uptake, 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). cancernetwork.commdpi.com This incorporation is extensive, with the accumulation of 5-FU in RNA being significantly greater than in DNA. researchgate.net
Incorporation of Fluorouridine Triphosphate (FUTP) into RNA
Once inside a cell, 5-FU can be anabolized into fluorouridine monophosphate (FUMP), either directly by orotate (B1227488) phosphoribosyltransferase or indirectly via the intermediate fluorouridine (FUR). calis.edu.cn FUMP is then successively phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and finally to fluorouridine triphosphate (FUTP). calis.edu.cnontosight.ai
Due to its structural similarity to the natural nucleotide uridine triphosphate (UTP), FUTP is recognized by RNA polymerases and extensively incorporated into various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). calis.edu.cnpatsnap.commdpi.comnih.gov Studies have shown that the amount of 5-FU metabolite incorporated into RNA is substantially higher—by orders of magnitude—than the amount incorporated into DNA. researchgate.net This widespread integration of a fraudulent base is a key initiating event for RNA-directed cytotoxicity. oup.com
Disruption of RNA Function and Protein Translation
The presence of FUTP in RNA chains disrupts their normal processing, structure, and function, leading to profound consequences for cellular metabolism and viability. calis.edu.cnpatsnap.complos.org Research has identified several critical downstream effects:
Altered pre-mRNA Splicing: FUTP incorporation into small nuclear RNA (snRNA)/protein complexes (snRNPs), which form the core of the spliceosome, can inhibit the splicing of pre-mRNAs. calis.edu.cnplos.org
Disrupted Protein Synthesis: While global protein synthesis is generally reduced due to impaired ribosome biogenesis nih.govbiorxiv.org, 5-FU can also cause a "translational reprogramming." oup.comnih.gov This leads to the altered translation efficiency of specific mRNAs, potentially through effects on rRNA pseudouridylation, which is crucial for translational fidelity. nih.govnih.gov Studies have shown that 5-FU treated cells can be less accurate in recognizing termination codons. nih.gov
| Affected RNA Process | Consequence of FUTP Incorporation | Cellular Impact | References |
|---|---|---|---|
| rRNA Processing | Inhibits maturation of precursor rRNA into mature 18S and 28S rRNA. | Disrupts ribosome biogenesis, leading to a reduction in the cell's protein synthesis capacity. | oup.complos.orgnih.govmit.edu |
| pre-mRNA Splicing | Disrupts the function of snRNA/protein complexes, inhibiting the removal of introns. | Leads to the production of aberrant mRNA transcripts and non-functional proteins. | calis.edu.cnplos.org |
| Protein Translation | Causes a general decrease in protein synthesis but also alters the translational efficiency of specific mRNAs. | Reduces overall cellular function and can lead to the production of specific proteins that contribute to cell death pathways. | nih.govnih.gov |
Ribosome Quality Control (RQC) and RNA-Dependent Cytotoxicity
Recent research has illuminated a specific cellular response to the RNA damage caused by 5-FU. The incorporation of FUTP into mRNA can lead to ribosome stalling and collisions. oup.comnih.gov These events trigger the Ribosome Quality Control (RQC) pathway, a cellular surveillance mechanism that recognizes and resolves collided ribosomes to prevent their cytotoxic effects. oup.combiorxiv.orgresearchgate.net
The RQC system works to degrade the aberrant mRNA and the partially synthesized polypeptide chain. biorxiv.org However, if the level of RNA damage is excessive, the RQC pathway can be overwhelmed, leading to the accumulation of unresolved stalled ribosomes, which is a trigger for apoptosis (programmed cell death). oup.combiorxiv.org Studies show that 5-FU treatment leads to the rapid induction of the mTOR signaling pathway, which enhances mRNA translation initiation and increases the frequency of ribosome collisions. oup.comnih.gov The cell attempts to counteract this by upregulating key RQC factors. oup.comnih.gov Therefore, the RQC mechanism plays a crucial role in mitigating the RNA-dependent cytotoxicity of 5-FU, and its capacity to handle the damage is a determinant of cell fate. researchgate.netoup.com
Deoxyribonucleotide Incorporation and DNA-Mediated Effects
In addition to its profound impact on RNA, this compound metabolism also generates a fraudulent deoxyribonucleotide that can be incorporated into the genome, leading to DNA damage and repair-mediated cytotoxicity. calis.edu.cnplos.org
Deoxyribonucleotide Incorporation and DNA-Mediated Effects
Incorporation of Fluorodeoxyuridine Triphosphate (FdUTP) into DNA
The metabolic pathway leading to DNA-directed effects involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) and subsequently to fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cn Alternatively, the ribonucleotide metabolite FUDP can be converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, which is then phosphorylated to generate fluorodeoxyuridine triphosphate (FdUTP). calis.edu.cn
FdUTP, along with deoxyuridine triphosphate (dUTP) which accumulates due to thymidylate synthase inhibition, can be misincorporated into DNA by DNA polymerases during replication in place of the correct nucleotide, deoxythymidine triphosphate (dTTP). calis.edu.cnnih.govbiorxiv.org This event introduces a fraudulent base, 5-fluorouracil (B62378), directly into the DNA strand, setting the stage for DNA-mediated damage. biorxiv.orgplos.orgnih.gov
DNA Damage and Fragmentation Induced by Base Excision Repair
The presence of uracil or 5-fluorouracil in the DNA is recognized by the cell as an error. nih.govplos.org The primary mechanism for removing these abnormal bases is the Base Excision Repair (BER) pathway. nih.govplos.org The BER process is initiated by a DNA glycosylase that recognizes and excises the 5-FU base, leaving behind an apurinic/apyrimidinic (AP) site. nih.gov
Under normal circumstances, the BER pathway would successfully repair this lesion. However, the same metabolic conditions that lead to 5-FU incorporation (a depleted dTTP pool and high levels of FdUTP/dUTP) mean that during the repair synthesis step, there is a high probability of re-incorporating another fraudulent base. calis.edu.cnnih.gov This leads to a "futile cycle" of incorporation, excision, and re-incorporation, which results in the accumulation of transient DNA repair intermediates, including persistent single-strand breaks. plos.orgnih.govnih.gov This destructive cycle can ultimately lead to DNA fragmentation and contribute to cell death. nih.govpharmgkb.org
Role of Uracil-DNA Glycosylase (UDG) and Thymidine (B127349) DNA Glycosylase (TDG) in Excision
Several mammalian DNA glycosylases are capable of recognizing and excising uracil and 5-FU from DNA, but two have been identified as particularly important in the context of this compound action: Uracil-DNA Glycosylase (UDG) and Thymidine DNA Glycosylase (TDG). researchgate.netplos.org
Uracil-DNA Glycosylase (UDG): UDG, specifically the nuclear isoform UNG2, is a primary enzyme responsible for removing uracil from DNA. nih.govnih.gov Its role in 5-FU cytotoxicity can be complex. Some studies suggest that its removal of 5-FU initiates the futile repair cycle that leads to DNA damage. aacrjournals.org Conversely, other research indicates that depletion of UDG can sensitize cells to fluoropyrimidines, suggesting that the persistence of 5-FU in the DNA itself can be a lethal lesion, for example, by blocking DNA replication. nih.govnih.govoncotarget.com
Thymidine DNA Glycosylase (TDG): TDG is another key glycosylase that efficiently excises 5-FU from DNA, particularly when mispaired with guanine. plos.orgnih.gov Crucially, research has shown that the excision of 5-FU by TDG is a key mediator of DNA-directed cytotoxicity. plos.orgnih.govnih.gov After TDG removes the 5-FU base, it remains tightly bound to the resulting AP site, which prevents or slows down the subsequent steps of the BER pathway. oncotarget.com This blockage leads to an accumulation of persistent and toxic DNA repair intermediates, such as strand breaks, which activate DNA damage signaling pathways and ultimately trigger cell death. plos.orgnih.govnih.gov Inactivation of TDG has been shown to confer significant resistance to 5-FU. plos.orgnih.gov
| DNA Glycosylase | Function in 5-FU Context | Impact on Cytotoxicity | References |
|---|---|---|---|
| Uracil-DNA Glycosylase (UDG) | Initiates Base Excision Repair by removing incorporated uracil and 5-FU from DNA. | Contributes to the futile repair cycle leading to DNA breaks. Its depletion can either increase or decrease sensitivity depending on the cellular context. | nih.govnih.govnih.govaacrjournals.org |
| Thymidine DNA Glycosylase (TDG) | Efficiently excises 5-FU from DNA but shows slow dissociation from the resulting AP site. | Mediates cytotoxicity by blocking downstream repair, leading to the accumulation of persistent DNA strand breaks and damage signaling. | plos.orgnih.govnih.govoncotarget.com |
Enzymes in Anabolism
The intracellular transformation of 5-FU into its active forms is facilitated by several key enzymes. These enzymes represent critical nodes in the metabolic pathways that ultimately determine the efficacy of this compound-based therapies. The primary active metabolites are fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). calis.edu.cnkinxcdn.com
Uridine Phosphorylase (UP)
Uridine phosphorylase (UP), also known as UPP1, is a key enzyme in the pyrimidine (B1678525) salvage pathway. mdpi.comnih.gov It catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.govimrpress.com In the context of this compound metabolism, UP facilitates the conversion of 5-FU to 5-fluorouridine (B13573) (FUR). calis.edu.cnkinxcdn.com This reaction is a crucial initial step in one of the major anabolic pathways of 5-FU. mdpi.comnih.gov The activity of UP is often elevated in tumor tissues compared to normal tissues, which can contribute to the tumor-selective activation of certain fluoropyrimidine prodrugs. imrpress.comresearchgate.net
Uridine Kinase (UK)
Following the action of Uridine Phosphorylase, Uridine Kinase (UK) plays the subsequent role in the anabolic pathway of 5-FU. UK catalyzes the phosphorylation of 5-fluorouridine (FUR) to produce 5-fluorouridine monophosphate (FUMP). mdpi.commedscape.com This phosphorylation step is essential for the further conversion of FUMP into other active metabolites that can be incorporated into RNA. calis.edu.cnkinxcdn.com The sequential action of UP and UK represents a significant indirect pathway for 5-FU activation. mdpi.comnih.gov
Orotate Phosphoribosyltransferase (OPRT)
Orotate Phosphoribosyltransferase (OPRT), a part of the bifunctional enzyme UMP synthase (UMPS) in mammals, provides a more direct route for 5-FU activation. wikipedia.org This enzyme catalyzes the conversion of 5-FU directly to 5-fluorouridine monophosphate (FUMP) using phosphoribosyl pyrophosphate (PRPP) as a cofactor. mdpi.comcalis.edu.cnkinxcdn.com This pathway is considered a primary mechanism of 5-FU activation. mdpi.comiiarjournals.org The expression level of OPRT in tumor cells can be a significant determinant of their sensitivity to 5-FU. nih.gov OPRT is also involved in converting 5-fluorouracil to 5-fluoroorotidine-5′-monophosphate (FOMP). mdpi.com
Thymidine Phosphorylase (TYMP)
Thymidine Phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor, is another critical enzyme in the anabolism of 5-FU. iiarjournals.orgresearchgate.net It catalyzes the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). mdpi.comiiarjournals.orgwikipathways.org This reaction represents an alternative activation pathway for 5-FU, leading to the formation of metabolites that primarily affect DNA synthesis. researchgate.net TYMP is often overexpressed in various solid tumors and is involved in both the activation and inactivation of different fluoropyrimidines. researchgate.netatlasgeneticsoncology.org It is considered a rate-limiting enzyme in the metabolic activation of 5-FU. iiarjournals.orgiiarjournals.org
Thymidine Kinase (TK)
Following the conversion of 5-FU to FUDR by Thymidine Phosphorylase, Thymidine Kinase (TK) catalyzes the subsequent phosphorylation step. mdpi.comiiarjournals.org TK converts FUDR into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). kinxcdn.comresearchgate.netpharmgkb.org FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in de novo DNA synthesis. mdpi.comnih.gov The pathway involving TYMP and TK is a crucial route for generating the DNA-damaging metabolites of 5-FU. iiarjournals.orgwikipathways.org
Ribonucleotide Reductase (RRM1/2)
Ribonucleotide Reductase (RRM), composed of the large subunit RRM1 and the small subunit RRM2, plays a vital role in de novo DNA synthesis. spandidos-publications.com In the context of this compound metabolism, RRM converts 5-fluorouridine diphosphate (FUDP) to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP). kinxcdn.comresearchgate.netnih.gov This conversion is a critical step that shunts the fluoropyrimidine metabolites from the RNA synthesis pathway towards the DNA synthesis pathway. wikipathways.orgresearchgate.netwikipathways.org FdUDP can then be further metabolized to FdUMP and FdUTP, which inhibit DNA synthesis and get incorporated into DNA, respectively. kinxcdn.com The expression of RRM1 has been shown to be important in the DNA damage induced by 5-FU. spandidos-publications.com
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Role |
| Uridine Phosphorylase | UP / UPP1 | 5-Fluorouracil (5-FU), Ribose-1-phosphate | 5-Fluorouridine (FUR) | Initial step in an indirect activation pathway. mdpi.comcalis.edu.cnkinxcdn.com |
| Uridine Kinase | UK | 5-Fluorouridine (FUR) | 5-Fluorouridine monophosphate (FUMP) | Phosphorylation to an active metabolite precursor. mdpi.commedscape.com |
| Orotate Phosphoribosyltransferase | OPRT | 5-Fluorouracil (5-FU), PRPP | 5-Fluorouridine monophosphate (FUMP) | Direct conversion to an active metabolite precursor. mdpi.comcalis.edu.cnkinxcdn.com |
| Thymidine Phosphorylase | TYMP | 5-Fluorouracil (5-FU) | 5-Fluoro-2'-deoxyuridine (FUDR) | Initial step in an alternative activation pathway. mdpi.comiiarjournals.orgwikipathways.org |
| Thymidine Kinase | TK | 5-Fluoro-2'-deoxyuridine (FUDR) | 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Phosphorylation to a potent TS inhibitor. kinxcdn.comresearchgate.netpharmgkb.org |
| Ribonucleotide Reductase | RRM1/2 | 5-Fluorouridine diphosphate (FUDP) | 5-Fluoro-2'-deoxyuridine diphosphate (FdUDP) | Shunts metabolites towards DNA synthesis pathway. kinxcdn.comresearchgate.netnih.gov |
Uridine Monophosphate Synthase (UMPS)
Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme that plays a critical role in the de novo biosynthesis of pyrimidine nucleotides. scbt.comgenecards.org It catalyzes the final two steps in this pathway: the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRT) domain, and the subsequent decarboxylation of OMP to uridine monophosphate (UMP) by its orotidine-5'-monophosphate decarboxylase (ODC) domain. genecards.org
In the context of this compound action, UMPS is a key enzyme responsible for the conversion of the prodrug 5-FU into its active cytotoxic metabolites. mdpi.comresearchgate.net Specifically, the OPRT activity of UMPS converts 5-FU to fluorouridine monophosphate (FUMP). mdpi.com FUMP can then be further phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to fluorouridine triphosphate (FUTP), which can be incorporated into RNA, leading to disruption of RNA synthesis and function. Alternatively, FUDP can be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP, a potent inhibitor of thymidylate synthase. nih.govpharmgkb.org The expression levels of UMPS have been investigated as a potential predictor of tumor response to 5-FU, as it is considered a primary route for the drug's activation. researchgate.net
Methylenetetrahydrofolate Reductase (MTHFR)
Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in folate metabolism, which is intricately linked to the mechanism of action of 5-fluoropyrimidines. nih.govoncotarget.com MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate (5,10-MTHF) to 5-methyltetrahydrofolate. nih.govoncotarget.comiiarjournals.org The substrate, 5,10-MTHF, is an essential cofactor for the enzyme thymidylate synthase (TS), which is the primary target of the active 5-FU metabolite, FdUMP. iiarjournals.orgaacrjournals.org FdUMP, 5,10-MTHF, and TS form a stable ternary complex that inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. mdpi.comiiarjournals.org
Genetic polymorphisms in the MTHFR gene, such as the 677C>T and 1298A>C single nucleotide polymorphisms (SNPs), can lead to reduced MTHFR enzyme activity. nih.govaacrjournals.org A decrease in MTHFR activity is hypothesized to increase the intracellular pool of 5,10-MTHF. nih.govaacrjournals.org This elevated concentration of the cofactor could potentially enhance the formation and stability of the inhibitory ternary complex, thereby increasing the cytotoxic efficacy of 5-FU. nih.govaacrjournals.org However, clinical data on the influence of MTHFR genotype on treatment response and toxicity have been inconsistent, which may be due to other factors like individual folate status. nih.gov
Catabolic Pathways and Enzyme Involvement
The catabolism of 5-FU is a critical determinant of its systemic clearance and, consequently, its toxicity. Over 80% of an administered dose of 5-FU is rapidly broken down in the liver by a series of enzymes. pharmgkb.orgeuropa.eu
Dihydropyrimidine (B8664642) Dehydrogenase (DPYD)
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of 5-FU. mdpi.compharmgkb.orgeviq.org.au This enzyme is responsible for converting more than 80% of the administered 5-FU dose into its inactive metabolites. europa.euwaocp.com Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe and potentially life-threatening toxicity from fluoropyrimidine treatment. eviq.org.aunih.gov
DPD catalyzes the reduction of 5-FU to 5,6-dihydrofluorouracil (DHFU), a non-cytotoxic metabolite. pharmgkb.orgeuropa.eunih.gov This conversion is the first and rate-limiting step in the breakdown of 5-FU. pharmgkb.orgnih.gov The DHFU is then further metabolized by subsequent enzymes in the pyrimidine degradation pathway. pharmgkb.org
Dihydropyrimidinase (DPYS)
Following the initial conversion by DPD, dihydropyrimidinase (DPYS) acts on DHFU. pharmgkb.orgmdpi.com DPYS catalyzes the hydrolytic ring opening of DHFU to produce fluoro-beta-ureidopropionate (FUPA). pharmgkb.orgmdpi.com While genetic variations in DPYD are the primary cause of fluoropyrimidine toxicity, alterations in the DPYS gene have also been investigated as potential contributors to adverse drug reactions, although their role is considered less significant. nih.govnih.gov
Beta-Ureidopropionase (UPB1)
Beta-ureidopropionase (UPB1) catalyzes the final step in the catabolic pathway of 5-FU. pharmgkb.orgmaayanlab.cloud This enzyme hydrolyzes FUPA to fluoro-beta-alanine (FBAL), ammonia, and carbon dioxide. mdpi.commaayanlab.cloud FBAL is the final catabolite that is then excreted in the urine. mdpi.comfrontiersin.org Deficiencies in UPB1 can disrupt the degradation of pyrimidines and have been implicated in cases of 5-FU toxicity, even in individuals with normal DPD activity. maayanlab.cloud
| Enzyme | Gene | Pathway | Function in this compound Metabolism |
| Uridine Monophosphate Synthase | UMPS | Anabolic | Converts 5-FU to Fluorouridine Monophosphate (FUMP). mdpi.com |
| Methylenetetrahydrofolate Reductase | MTHFR | Anabolic (Folate Metabolism) | Regulates the level of 5,10-MTHF, a cofactor for Thymidylate Synthase. nih.goviiarjournals.org |
| Dihydropyrimidine Dehydrogenase | DPYD | Catabolic | Rate-limiting enzyme that converts 5-FU to Dihydrofluorouracil (DHFU). pharmgkb.orgnih.gov |
| Dihydropyrimidinase | DPYS | Catabolic | Converts DHFU to Fluoro-beta-ureidopropionate (FUPA). pharmgkb.orgmdpi.com |
| Beta-Ureidopropionase | UPB1 | Catabolic | Converts FUPA to Fluoro-beta-alanine (FBAL). pharmgkb.orgmaayanlab.cloud |
Carboxylesterase
Carboxylesterases (CES) are crucial enzymes in the metabolic activation of the oral fluoropyrimidine prodrug, capecitabine (B1668275). calis.edu.cnspandidos-publications.compatsnap.comoncodaily.comalfa-chemistry.com After oral administration, capecitabine is absorbed intact and then undergoes hydrolysis by carboxylesterases, primarily in the liver, to form 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). spandidos-publications.compatsnap.comoncodaily.comnih.gov This conversion is the initial and rate-limiting step in the three-step enzymatic cascade that ultimately generates the active anticancer agent, 5-fluorouracil (5-FU). calis.edu.cnoncodaily.comalfa-chemistry.com
Two main isozymes, CES1A1 and CES2, are responsible for the hydrolysis of capecitabine. nih.govpurdue.edu While both enzymes are expressed in the liver, CES2 is also found in high concentrations in the gastrointestinal tract, which may contribute to the local activation of capecitabine in colon cancer. nih.govpurdue.edu Studies have shown that CES1A1 and CES2 hydrolyze capecitabine with similar catalytic efficiencies. nih.govpurdue.edu The expression and activity of carboxylesterases can vary significantly among individuals, which may influence the efficacy and toxicity of capecitabine treatment. nih.govpurdue.edu
Cytidine (B196190) Deaminase (CDA)
Following the initial conversion of capecitabine by carboxylesterases, cytidine deaminase (CDA) catalyzes the second step in its activation pathway. calis.edu.cnspandidos-publications.compatsnap.comoncodaily.comalfa-chemistry.com This ubiquitous enzyme, found in the liver, plasma, and tumor tissues, converts 5'-deoxy-5-fluorocytidine (5'-DFCR) to 5'-deoxy-5-fluorouridine (5'-DFUR). spandidos-publications.comnih.govwaocp.org
Cytochrome P450 2A6 (CYP2A6)
Cytochrome P450 2A6 (CYP2A6) is the principal enzyme responsible for the bioactivation of the fluoropyrimidine prodrug tegafur (B1684496) into 5-fluorouracil (5-FU). nih.govatlasgeneticsoncology.orgpharmgkb.org This metabolic conversion occurs via 5'-hydroxylation of tegafur, forming an unstable intermediate that spontaneously breaks down to release 5-FU. nih.govpharmgkb.org
Studies using human liver microsomes have demonstrated a strong correlation between CYP2A6 activity and the rate of 5-FU formation from tegafur. nih.gov Furthermore, specific inhibitors and antibodies against CYP2A6 have been shown to inhibit this metabolic process by over 90%. nih.govatlasgeneticsoncology.org Genetic polymorphisms in the CYP2A6 gene can lead to significant interindividual and interethnic differences in enzyme expression and activity, which in turn can affect the metabolism of tegafur. atlasgeneticsoncology.orgpharmgkb.orgresearchgate.netresearchgate.net For instance, certain genetic variants are associated with either increased or decreased metabolism of tegafur, potentially influencing treatment outcomes. pharmgkb.orgpharmgkb.org While CYP2A6 is the primary enzyme, other cytochrome P450 isoforms like CYP1A2 and CYP2C8 may also contribute to a lesser extent to tegafur activation in human liver microsomes. nih.gov
| Enzyme | Prodrug | Metabolic Action | Resulting Metabolite |
|---|---|---|---|
| Carboxylesterase (CES1A1, CES2) | Capecitabine | Hydrolysis of carbamate (B1207046) side chain | 5'-deoxy-5-fluorocytidine (5'-DFCR) |
| Cytidine Deaminase (CDA) | 5'-deoxy-5-fluorocytidine (5'-DFCR) | Deamination | 5'-deoxy-5-fluorouridine (5'-DFUR) |
| Cytochrome P450 2A6 (CYP2A6) | Tegafur | 5'-hydroxylation | 5-Fluorouracil (5-FU) |
Molecular Targets Beyond Nucleic Acid Synthesis
Protein Kinase C Theta (PKCθ) Inhibition
Recent research has identified Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling, as a potential target for this compound derivatives. univ-perp.frnih.govresearchgate.net A series of 2,4-diamino-5-fluoropyrimidine compounds have been synthesized and evaluated for their ability to inhibit PKCθ. univ-perp.frnih.gov One particular derivative, compound 14f, demonstrated potent inhibitory activity against PKCθ. univ-perp.fr This line of investigation suggests a novel mechanism of action for certain this compound compounds, extending beyond their classical role as antimetabolites and positioning them as potential modulators of immune responses. univ-perp.frnih.govresearchgate.net
p53 Activation Pathways
The tumor suppressor protein p53 is a critical mediator of the cellular response to 5-fluorouracil (5-FU). calis.edu.cnresearchgate.netnih.gov 5-FU can activate p53 through multiple mechanisms, including the incorporation of its metabolites into RNA and DNA, and the inhibition of thymidylate synthase, which leads to DNA damage. calis.edu.cnresearchgate.net Activation of p53 can trigger cell-cycle arrest, allowing for DNA repair, or induce apoptosis (programmed cell death). aacrjournals.orgmdpi.com
One specific pathway involves a ribosomal stress response. nih.gov Treatment with 5-FU can cause the release of ribosomal proteins L5, L11, and L23, which then bind to MDM2, an inhibitor of p53. nih.gov This interaction blocks the MDM2-p53 feedback loop, leading to p53 stabilization and activation. nih.gov Another discovered mechanism is the activation of the p53-Fas pathway, which enhances the sensitivity of myeloid-derived suppressor cells to apoptosis. nih.gov Furthermore, in colorectal cancer models, 5-FU has been shown to activate the WNT/β-catenin pathway via p53-mediated transcription of WNT3, which can lead to the enrichment of cancer stem cells. uu.nl The level of p53 expression in response to 5-FU appears to be primarily regulated at the translational level. aacrjournals.org
BRCA2 Gene as a Potential Target
The BRCA2 gene, known for its role in homologous recombination repair of DNA double-strand breaks (DSBs), has emerged as a potential molecular target during 5-fluorouracil (5-FU) therapy. spandidos-publications.comspandidos-publications.combiorxiv.org 5-FU induces DSBs, and the repair of this damage is crucial for cell survival. spandidos-publications.comspandidos-publications.com
Studies have shown that cells deficient in BRCA2 are more sensitive to the cytotoxic effects of 5-FU. spandidos-publications.comspandidos-publications.com Knockdown of BRCA2 using small interfering RNA (siRNA) in human oral cancer cell lines increased their sensitivity to 5-FU. spandidos-publications.com This suggests that inhibiting the function of BRCA2 could be a strategy to enhance the efficacy of 5-FU-based chemotherapy. spandidos-publications.comspandidos-publications.com Interestingly, even in the absence of BRCA2, the inhibition of the ATR kinase, another key protein in the DNA damage response, can further sensitize cells to 5-FU, indicating that other repair mechanisms are also involved. biorxiv.org
| Target | Mechanism of Interaction | Potential Therapeutic Implication |
|---|---|---|
| Protein Kinase C Theta (PKCθ) | Direct inhibition by 2,4-diamino-5-fluoropyrimidine derivatives. | Modulation of T-cell mediated immune responses. |
| p53 | Activation via RNA/DNA damage and ribosomal stress. | Induction of apoptosis and cell cycle arrest in tumor cells. |
| BRCA2 | Inhibition of BRCA2-mediated DNA repair enhances 5-FU cytotoxicity. | Sensitization of tumor cells to 5-FU treatment. |
Impact on Nitric Oxide (NO) Production via Akt-dependent NF-κB Pathway
The compound 5-Fluorouracil (5-FU), a key this compound, has been shown to influence the production of nitric oxide (NO) through its interaction with the Akt-dependent nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov Research indicates that 5-FU can inhibit the production of NO, a molecule with diverse roles in physiological and pathological processes, including tumor immunity. nih.govnih.gov
Studies have demonstrated that 5-FU may prevent the lipopolysaccharide (LPS)-induced production of NO in macrophage cell lines. nih.gov This inhibitory effect is not a result of direct cytotoxicity but rather stems from the compound's interference with specific signaling cascades. nih.gov The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) mRNA and protein expression, which are crucial for NO synthesis during an inflammatory response. nih.govnih.gov
The regulation of iNOS expression is tightly linked to the activation of NF-κB, a transcription factor that plays a central role in inflammation and immunity. mdpi.comresearchgate.net The activation of NF-κB is, in turn, modulated by the upstream kinase Akt (also known as protein kinase B). nih.gov Research suggests that 5-FU may inhibit the phosphorylation of Akt. nih.gov This inhibition of Akt phosphorylation prevents the subsequent activation of IκB kinase (IKK), a critical step for the activation of NF-κB. nih.govnih.gov The inactivation of IKK leads to the stabilization of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Consequently, the failure of NF-κB to translocate to the nucleus results in a diminished expression of the iNOS protein and a subsequent decrease in NO production. nih.gov
Conversely, some studies have explored the combined effect of L-arginine, a precursor for NO synthesis, and 5-FU in hepatocellular carcinoma cells. frontiersin.org In this context, 5-FU was found to increase the expression of iNOS, allowing L-arginine to produce high concentrations of NO. frontiersin.org This elevated NO level then inhibited aerobic glycolysis through the PI3K/Akt pathway, suggesting a complex and context-dependent role of 5-FU in modulating NO and Akt signaling. frontiersin.org Furthermore, in certain cancer cells, the combination of 5-FU with other agents has been shown to synergistically suppress the PI3K/Akt and NF-κB/iNOS signaling pathways. researchgate.net
In the context of cardiotoxicity, a potential side effect of 5-FU, studies in animal models have shown that 5-FU administration can suppress the phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for NO production in blood vessels. researchgate.netdntb.gov.ua This suppression was associated with an increase in phosphorylated Akt (p-Akt). researchgate.net The interplay between Akt, eNOS, and NO is crucial for maintaining cardiovascular homeostasis. icrjournal.comnih.gov
The table below summarizes the key molecular events involved in the 5-FU-mediated impact on NO production.
| Molecular Target | Effect of 5-Fluorouracil | Consequence | References |
| Akt (Protein Kinase B) | Inhibition of phosphorylation | Prevents downstream activation of NF-κB | nih.gov |
| IκB Kinase (IKK) | Inactivation | Stabilization of IκBα | nih.gov |
| NF-κB | Inhibition of activation | Reduced translocation to the nucleus | nih.govnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA and protein expression | Attenuated NO production | nih.govnih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) | Suppression of phosphorylation (in cardiotoxicity models) | Potential contribution to cardiovascular side effects | researchgate.netdntb.gov.ua |
Mechanisms of Research Identified Resistance to 5 Fluoropyrimidine
Enzyme Expression and Activity Alterations
Thymidylate Synthase (TYMS) Overexpression/Amplification
Elevated expression of thymidylate synthase (TYMS) is a well-established mechanism of both intrinsic and acquired resistance to 5-fluorouracil (B62378) (5-FU). oaepublish.com TYMS is the primary target of the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP). nih.gov Increased levels of TYMS can titrate the available FdUMP, rendering the drug less effective. oaepublish.com This overexpression can result from several molecular events, including gene amplification, mutations, translational derepression, and increased enzyme stability. oaepublish.comacs.orgmdpi.com
Amplification of the TYMS gene, leading to an increased copy number, has been identified as a mechanism of resistance to 5-FU. mdpi.compnas.org This genetic alteration results in the overproduction of both TYMS mRNA and protein. acs.org Studies have shown that TYMS gene amplification is more frequently observed in tumors from patients who have been treated with 5-FU, suggesting a process of clonal selection under therapeutic pressure. pnas.orgnih.gov For instance, one study found TYMS amplification in 23% of 5-FU-treated colorectal cancer metastases, while no amplification was seen in metastases from untreated patients. pnas.org The highest frequency of TYMS alteration, primarily amplification, has been noted in bladder cancer. nih.gov
The expression of TYMS is subject to a negative autoregulatory feedback loop, where the TYMS protein can bind to its own mRNA, thereby repressing its translation. acs.orgmdpi.com The presence of TYMS ligands, including the active metabolite of 5-FU, can disrupt this interaction. This disruption leads to a phenomenon known as translational derepression, resulting in the upregulation and overproduction of the TYMS enzyme. acs.orgmdpi.com This increase in TYMS levels can overwhelm the inhibitory effects of the drug, contributing to resistance.
Increased Dihydropyrimidine (B8664642) Dehydrogenase (DPYD) Activity
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of 5-FU. nih.govnih.govacs.org It converts over 80% of the administered 5-FU into an inactive metabolite, dihydrofluorouracil. nih.govacs.orgnih.gov Increased DPD activity in tumor cells can therefore lead to rapid degradation of 5-FU, reducing the amount of drug available for conversion into its active, cytotoxic metabolites. nih.govnih.gov This increased enzymatic activity is a significant mechanism of 5-FU resistance. nih.govmdpi.com For example, cancer cells with overexpressed DPD have been shown to be significantly more resistant to 5-FU. nih.gov
While reduced DPD activity due to genetic polymorphisms is a well-known cause of severe 5-FU toxicity, certain genetic variations can paradoxically be associated with resistance in the tumor. nih.govaruplab.com However, the primary focus of research on DPYD polymorphisms has been on those that decrease enzyme function, leading to toxic side effects. Several key polymorphisms are associated with impaired DPD activity and an increased risk of severe toxicity. nih.govmdpi.com
DPYD2A (c.1905+1G>A; IVS14+1G>A; rs3918290): This is one of the most well-characterized DPYD variants. nih.govwaocp.commedscape.com It leads to a splicing defect, resulting in the skipping of exon 14 and a non-functional DPD enzyme. waocp.commedscape.comfrontiersin.org Heterozygous carriers of this variant have significantly reduced DPD activity. waocp.com The frequency of heterozygous DPYD2A is estimated to be around 1% in Caucasians. nih.gov
DPYD13 (c.1679T>G; I560S; rs55886062): This variant results in an amino acid substitution that impairs enzyme function. frontiersin.orgnih.gov While less common than DPYD2A, with a heterozygous frequency of about 0.07-0.1% in Caucasians, it is also associated with reduced DPD activity. nih.gov
c.2846A>T (D949V; rs67376798): This missense variant is associated with decreased DPD activity and an increased risk of severe fluoropyrimidine-related toxicity. nih.govmdpi.com The frequency of this variant is approximately 1.1% in Caucasians. nih.gov Studies have shown a significant association between this variant and severe toxicity, although there can be variability in the findings. nih.govwaocp.com
HapB3 (c.1129-5923C>G): This is a haplotype that includes several intronic variants. nih.govelsevierpure.com While some studies have suggested a link between HapB3 and 5-FU toxicity, its predictive value for severe toxicity may be limited, particularly in combination chemotherapy regimens. nih.govelsevierpure.comumn.edu
The table below summarizes key research findings on these DPYD polymorphisms.
| Polymorphism | Variant Details | Frequency (Caucasian Population) | Associated Effect on DPD Activity | Clinical Relevance |
| DPYD2A | c.1905+1G>A; IVS14+1G>A; rs3918290 | ~1% heterozygous nih.gov | Leads to a non-functional enzyme due to a splicing defect. waocp.comfrontiersin.org | Associated with a significantly increased risk of severe 5-FU toxicity. mdpi.comwaocp.com |
| DPYD13 | c.1679T>G; I560S; rs55886062 | 0.07-0.1% heterozygous nih.gov | Results in an amino acid substitution that impairs enzyme function. frontiersin.orgnih.gov | Linked to reduced DPD activity and increased toxicity risk. nih.govnih.gov |
| c.2846A>T | D949V; rs67376798 | ~1.1% heterozygous nih.gov | Missense variant that decreases DPD enzyme activity. nih.govmdpi.com | Significantly associated with severe fluoropyrimidine-related toxicity. nih.govmdpi.com |
| HapB3 | c.1129-5923C>G | Varies | Haplotype of intronic variants. | Association with severe toxicity is debated and may have limited predictive value. nih.govelsevierpure.comumn.edu |
Altered Drug Transport and Bioavailability
The concentration of a drug at its intracellular target is a critical determinant of its efficacy. Cancer cells can develop resistance by altering the mechanisms that control the movement of drugs across the cell membrane, thereby reducing the bioavailability of 5-fluoropyrimidine and its active metabolites.
Drug Influx and Efflux Alterations
Resistance to this compound can arise from a net decrease in the intracellular accumulation of the drug. This is often a result of a dual alteration in drug transport mechanisms: reduced influx (uptake) into the cell and increased efflux (extrusion) out of the cell. The balance between these two processes dictates the intracellular concentration of the chemotherapeutic agent.
The uptake of this compound and its nucleoside analogues into cancer cells is primarily mediated by members of the Solute Carrier (SLC) family of transporters. nih.gov A reduction in the expression or function of these influx transporters can significantly limit the amount of drug that enters the cell.
Conversely, the active removal of drugs and their metabolites from the cell is a well-established mechanism of multidrug resistance. This process is largely carried out by ATP-Binding Cassette (ABC) transporters, which act as efflux pumps, utilizing the energy from ATP hydrolysis to transport a wide range of substrates out of the cell. oncohemakey.comnih.gov Overexpression of these ABC transporters can lead to a continuous pumping of this compound and its active metabolites out of the cancer cell, preventing them from reaching a therapeutically effective concentration.
Involvement of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2, ABCC3, ABCC4, ABCC5)
Several members of the ABC transporter superfamily have been implicated in resistance to this compound by actively effluxing the drug or its metabolites.
ABCG2 (Breast Cancer Resistance Protein, BCRP): Overexpression of ABCG2 has been shown to confer resistance to 5-FU in various cancer cell lines, including gastric and colorectal cancer. nih.govnih.govamegroups.org Studies have demonstrated that 5-FU treatment can itself induce the upregulation of ABCG2 expression. nih.govamegroups.org The GLI2-ABCG2 signaling axis has been identified as an important mechanism regulating 5-FU resistance in gastric cancer cells. nih.gov
ABCC3 (Multidrug Resistance-Associated Protein 3, MRP3): High expression of ABCC3 has been correlated with 5-FU resistance in colorectal cancer cells. nih.gov Silencing the ABCC3 gene has been shown to increase chemosensitivity to 5-FU, reduce cell proliferation, and attenuate tumor growth in preclinical models. nih.gov ABCC3 is an organic anion transporter that can efflux a variety of conjugated molecules. unimib.it
ABCC4 (Multidrug Resistance-Associated Protein 4, MRP4): ABCC4 is known to be an efflux transporter for nucleotide analogs. Research indicates that it can transport the active monophosphorylated metabolites of 5-FU, namely FUMP and FdUMP, thereby modulating intracellular drug concentrations and contributing to resistance. researchgate.net
ABCC5 (Multidrug Resistance-Associated Protein 5, MRP5): Studies have demonstrated that ABCC5 confers resistance to 5-FU by transporting its monophosphorylated metabolites, 5-FdUMP and 5-FUMP. nih.govaacrjournals.orgaacrjournals.org Overexpression of ABCC5 in transfected cells resulted in approximately 9-fold resistance to 5-FU. aacrjournals.org This efflux of the active metabolites interferes with the ability of 5-FU to inhibit both DNA and RNA synthesis. aacrjournals.org Upregulation of ABCC5 has been observed in colon cancer cells as a response to 5-FU treatment, contributing to acquired resistance. nih.govfrontiersin.org
| Transporter | Substrate(s) | Cancer Type(s) | Key Research Finding | Reference |
|---|---|---|---|---|
| ABCG2 (BCRP) | 5-FU | Gastric, Colorectal Cancer | Upregulation upon 5-FU treatment; confers resistance. Silencing ABCG2 increases sensitivity to 5-FU. | nih.govamegroups.org |
| ABCC3 (MRP3) | Unspecified 5-FU metabolites | Colorectal Cancer | High expression in 5-FU resistant cells; siRNA-mediated silencing increases chemosensitivity. | nih.gov |
| ABCC4 (MRP4) | FUMP, FdUMP | - | Identified as an efflux transporter for active 5-FU metabolites. | researchgate.net |
| ABCC5 (MRP5) | 5-FdUMP, 5-FUMP | Colon, Breast, Pancreatic Cancer | Directly confers resistance to 5-FU by transporting its monophosphorylated metabolites. Overexpression leads to ~9-fold resistance. | nih.govaacrjournals.orgaacrjournals.orgnih.gov |
Solute Carrier Family Transporters (e.g., SLC29A1, SLC22A7)
The uptake of nucleoside-based drugs like this compound is facilitated by specific transporters from the Solute Carrier (SLC) family. Alterations in these transporters can significantly impact drug bioavailability within cancer cells.
SLC22A7 (Organic Anion Transporter 2, OAT2): The SLC22 family of transporters is responsible for the transport of a wide range of organic anions, cations, and zwitterions. nih.gov While the direct role of SLC22A7 in the transport of this compound is not as extensively characterized as that of SLC29A1, its function as an organic anion transporter suggests a potential for interaction with 5-FU or its metabolites. Further research is needed to fully elucidate the specific contribution of SLC22A7 to this compound resistance.
Cellular Defense and Signaling Pathways
Resistance to this compound can be mediated by a variety of cellular defense mechanisms and the dysregulation of critical signaling pathways. These adaptations allow cancer cells to survive the cytotoxic effects of the drug, primarily by evading programmed cell death (apoptosis) and by altering cell cycle progression and DNA repair processes to manage drug-induced damage.
Evasion of Apoptosis
A primary mechanism by which cancer cells develop resistance to chemotherapeutic agents, including this compound, is through the evasion of apoptosis. miami.edu This can be achieved by altering the expression of key regulatory proteins or by shifting the delicate balance between cellular self-destruction (apoptosis) and self-preservation (autophagy).
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A key factor in the development of chemoresistance is the overexpression of anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Myeloid cell leukemia 1 (Mcl-1). mdpi.commdpi.com These proteins function by binding to and inhibiting pro-apoptotic proteins like Bax and Bak, thereby preventing the mitochondrial outer membrane permeabilization that is a point of no return in the apoptotic cascade.
Research has consistently shown a correlation between elevated levels of these anti-apoptotic proteins and resistance to 5-fluorouracil (5-FU), a primary this compound. mdpi.com In pancreatic cancer cell lines, for instance, the mRNA expression levels of Bcl-xL and Mcl-1 have been associated with resistance to 5-FU. tum.de Similarly, in lymphoid malignancies, resistance to BH3 mimetics (drugs that mimic the action of pro-apoptotic proteins) has been linked to the expression of Mcl-1 and Bcl-xL. nih.govnih.gov Overexpression of Bcl-xL, in concert with the depletion of the pro-apoptotic protein Bax, has been shown to cooperatively protect mantle cell lymphoma cells from drug-induced apoptosis. mdpi.com This evidence underscores that the upregulation of these specific anti-apoptotic proteins is a significant mechanism for evading this compound-induced cell death.
| Anti-Apoptotic Protein | Role in Resistance | Associated Cancer Type (Example from Research) | Reference |
|---|---|---|---|
| Bcl-2 | Overexpression reported to lead to 5-FU resistance by inhibiting apoptosis. | General | mdpi.com |
| Bcl-xL | Overexpression is associated with resistance to 5-FU and other agents; works cooperatively with Bax depletion. | Pancreatic Cancer, Mantle Cell Lymphoma | tum.demdpi.com |
| Mcl-1 | Increased mRNA levels are associated with 5-FU resistance; key factor in resistance to BH3 mimetics. | Pancreatic Cancer, Lymphoid Malignancies | mdpi.comtum.de |
Autophagy is a cellular catabolic process that degrades and recycles cellular components to maintain homeostasis. While it can lead to cell death under certain conditions, it often acts as a pro-survival mechanism under stress, such as that induced by chemotherapy. nih.gov In the context of this compound resistance, an altered balance between apoptosis and autophagy can favor cell survival. researchgate.net
In some 5-FU-resistant cells, autophagy is upregulated, which serves to protect the cell from the drug's cytotoxic effects and inhibit apoptosis. nih.govmdpi.com For example, inhibition of the p38MAPK signaling pathway in resistant colorectal cancer cells has been associated with an autophagic response that decreases p53-driven apoptosis. nih.gov This suggests that resistant cells can shift their response to drug-induced stress away from apoptosis and towards a protective autophagic state. nih.gov Studies in glioma cells have demonstrated that inhibiting drug-induced autophagy can trigger apoptosis, highlighting the protective role of autophagy. nih.gov The tumor suppressor protein p53 is a key regulator of this balance; its activity can determine whether a cell undergoes apoptosis or autophagy in response to genotoxic stress. nih.govresearchgate.net
Changes in Cell Cycle and DNA Damage Repair Machinery
This compound exerts its cytotoxic effects in part by interfering with DNA synthesis and integrity, which is intrinsically linked to the cell cycle. iiarjournals.org Consequently, alterations in cell cycle regulation and the DNA damage response are critical mechanisms of resistance. nih.gov
A crucial component of the DNA damage repair system is the Mismatch Repair (MMR) pathway, which corrects errors made during DNA replication. nih.gov The MLH1 gene encodes a key protein in this pathway. wikigenes.org Resistance to 5-FU has been strongly associated with a deficiency in the MMR system. mdpi.comnih.gov
One of the primary mechanisms for silencing the MLH1 gene is through the hypermethylation of its promoter region. nih.govnih.gov This epigenetic modification prevents the transcription of the gene, leading to a loss of MLH1 protein expression and a deficient MMR system. nih.govcapes.gov.br Cells with deficient MMR are unable to recognize the DNA damage caused by the misincorporation of 5-FU metabolites into DNA. nih.gov This lack of recognition prevents the activation of downstream signaling pathways that would normally lead to cell cycle arrest and apoptosis. nih.govtandfonline.com Studies have shown that MMR-deficient colorectal cancer cells are significantly more resistant to 5-FU compared to their MMR-proficient counterparts. nih.govaacrjournals.org Furthermore, the use of demethylating agents to reverse MLH1 promoter hypermethylation has been shown to restore MLH1 expression and re-sensitize resistant cells to 5-FU, confirming the causal role of this epigenetic silencing in drug resistance. nih.govcapes.gov.br
| Cell Line | MLH1 Status | Effect of MLH1 Deficiency/Methylation | Reference |
|---|---|---|---|
| HCT116 | MLH1-deficient (due to mutation) | 18-fold more resistant to 5-FU compared to MLH1-proficient cells. | aacrjournals.org |
| SW48 | MMR-deficient (due to MLH1 hypermethylation) | Demonstrated resistance to 5-FU, which was overcome by treatment with a demethylating agent (5-Aza-2'-deoxycytidine). | nih.govcapes.gov.br |
5-Fluorouracil induces DNA lesions through two main mechanisms: the misincorporation of its metabolite fluorodeoxyuridine triphosphate (FdUTP) into DNA, and by causing an imbalance in the deoxynucleotide pool through the inhibition of thymidylate synthase. iiarjournals.orgnih.gov The resulting DNA damage, if not properly repaired, can trigger cell death. However, cancer cells can adapt their DNA repair machinery and cell cycle progression to tolerate this damage.
Resistant cells often exhibit a slowdown of the cell cycle, particularly with delays in the G1 and S phases. nih.goviiarjournals.org This provides the cells with more time to repair the 5-FU-induced DNA damage before it becomes lethal. iiarjournals.org Furthermore, the activity of various DNA repair pathways, including Base Excision Repair (BER) and Homologous Recombination (HR), is crucial in managing these lesions. nih.govresearchgate.net While the MMR system is critical for initiating a cell death response to certain 5-FU lesions, other pathways like BER are involved in the physical removal of the drug from the DNA. cristin.nodntb.gov.ua In some contexts, an upregulation of repair pathways such as Non-Homologous End Joining (NHEJ) has been reported in 5-FU-resistant cells, contributing to increased DNA damage repair and resistance to apoptosis. nih.gov The interplay between the damage induced by this compound and the cell's capacity to arrest its cycle and repair its DNA is a determinative factor in its survival and the emergence of resistance. nih.gov
Regulation of Autophagy
Autophagy is a cellular process responsible for the degradation of cellular components, and its role in 5-FU resistance is complex, exhibiting dual functions of promoting both cell survival and cell death. nih.gov In some contexts, enhanced autophagy can protect cancer cells from the cytotoxic effects of 5-FU, thereby contributing to resistance. researchgate.net Increased signaling through the PI3K/Akt/mTOR pathway can stimulate the formation of autophagosomes, promoting cell survival and 5-FU resistance. researchgate.net Conversely, some studies indicate that reduced autophagy is linked to 5-FU resistance in certain colon cancer cells. nih.gov
Research has shown that the expression levels of key autophagy-related proteins, such as Atg5, Beclin-1, and LC3-II, can be lower in 5-FU-resistant cells compared to their sensitive counterparts. nih.gov This suggests that in some cellular contexts, a decrease in autophagic activity may be a mechanism of chemoresistance. nih.gov The tumor suppressor protein p53 is a key regulator of the balance between autophagy and apoptosis in cells treated with 5-FU. researchgate.netnih.gov Depending on the cellular context and the nature of the p53 mutation, it can either promote autophagy-mediated cell death or survival. nih.gov
Pharmacological modulation of autophagy is being explored as a strategy to overcome 5-FU resistance. For instance, the inhibition of autophagy using agents like chloroquine (B1663885) has been shown to potentiate the cytotoxic effects of 5-FU in colon cancer cells. nih.gov
Table 1: Key Proteins in Autophagy and this compound Resistance
| Protein | Role in Autophagy | Implication in 5-FU Resistance | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Negative regulators | Activation can promote autophagy-mediated cell survival and resistance. | researchgate.net |
| LC3-II | Autophagosome marker | Upregulation can be associated with increased autophagy and resistance. | researchgate.net |
| Atg5 | Essential for autophagosome formation | Lower expression observed in some 5-FU resistant cells. | nih.gov |
| Beclin-1 | Key initiator of autophagy | Lower expression observed in some 5-FU resistant cells. | nih.gov |
| p53 | Regulates the balance between autophagy and apoptosis | Can either promote or inhibit autophagy-mediated resistance depending on its status. | researchgate.netnih.gov |
Epithelial-to-Mesenchymal Transition (EMT)
Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics. This transition is associated with increased cell motility, invasion, and resistance to chemotherapy. mdpi.comconsensus.app Growing evidence links the induction of EMT with acquired resistance to 5-FU in cancer cells. nih.govnih.gov
Cells that have undergone EMT often exhibit a loss of epithelial markers, such as E-cadherin, and a gain of mesenchymal markers like vimentin (B1176767) and fibronectin. mdpi.comnih.gov Studies on 5-FU-resistant colon cancer cells have demonstrated these characteristic molecular changes, along with morphological shifts to a more mesenchymal-like phenotype. nih.gov This transition can be driven by the upregulation of EMT-inducing transcription factors, including Twist, Zeb1, and Zeb2. nih.gov The Snail transcription factor, for instance, has been shown to directly regulate the expression of the drug efflux pump ABCB1, contributing to 5-FU resistance. mdpi.com
Reversing EMT is being investigated as a potential strategy to overcome 5-FU resistance. mdpi.com For example, curcumin (B1669340) has been shown to sensitize 5-FU-resistant colorectal cancer cells by suppressing EMT through the modulation of miRNA. mdpi.com
Cancer Stem Cell Involvement
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities and the ability to differentiate into various cell types that constitute a tumor. nih.gov These cells are often inherently resistant to conventional chemotherapies, including 5-FU, and are thought to be a major cause of tumor recurrence and metastasis. nih.govnih.gov
Several studies have demonstrated that CSCs exhibit enhanced resistance to 5-FU. nih.govresearchgate.net For instance, gastric cancer stem cells identified by markers such as CD44 and LGR5 show increased resistance to 5-FU. mdpi.com Similarly, colorectal CSCs can promote 5-FU resistance through the activation of signaling pathways like PI3K/AKT and Wnt/β-catenin. nih.gov The Wnt signaling pathway, in particular, plays a critical role in maintaining the potency of CSCs and mediating drug resistance. nih.govfrontiersin.org
Targeting CSCs and the signaling pathways that maintain their stemness is a promising approach to overcoming 5-FU resistance. nih.gov This could involve therapies that specifically eliminate CSCs or that sensitize them to the effects of 5-FU.
Tumor Microenvironment Interactions
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix, and signaling molecules that surrounds a tumor. nih.govfrontiersin.org The TME plays a crucial role in tumor progression, metastasis, and resistance to therapy, including 5-FU. nih.govresearchgate.net
Cancer-associated fibroblasts (CAFs) are a key component of the TME and are known to contribute to 5-FU resistance. frontiersin.orgfrontiersin.org CAFs can secrete a variety of factors, such as growth factors, cytokines, and chemokines, that promote tumor cell survival and proliferation in the presence of chemotherapy. frontiersin.org For example, CAFs can secrete exosomes containing miR-92a-3p, which enhances the stemness of colorectal cancer cells and promotes resistance to 5-FU by activating the Wnt/β-catenin pathway. frontiersin.org Other immune cells within the TME, such as tumor-associated macrophages (TAMs), can also contribute to 5-FU resistance by creating an immunosuppressive environment. nih.gov
Interfering with the interactions between cancer cells and the TME represents a potential therapeutic strategy to enhance the efficacy of 5-FU. researchgate.net
miRNA Dysregulations
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level. nih.gov Dysregulation of miRNA expression is a common feature of cancer and can contribute to drug resistance, including resistance to 5-FU. nih.gov
Several miRNAs have been implicated in the modulation of 5-FU sensitivity. For instance, overexpression of miR-21 has been shown to induce 5-FU resistance by down-regulating the expression of the mismatch repair protein hMSH2. nih.gov Other miRNAs, such as miR-197, -203, and -218, can affect the expression of thymidylate synthase (TS), a key target of 5-FU, thereby influencing drug efficacy. nih.gov Conversely, some miRNAs, like miR-494, can sensitize cancer cells to 5-FU by negatively regulating the expression of dihydropyrimidine dehydrogenase (DPD), an enzyme that catabolizes 5-FU. europeanreview.org
The following table summarizes some of the miRNAs involved in 5-FU resistance:
Table 2: miRNAs Implicated in this compound Resistance
| miRNA | Effect on 5-FU Sensitivity | Mechanism | Reference |
|---|---|---|---|
| miR-21 | Induces resistance | Downregulates hMSH2, a key mismatch repair protein. | nih.gov |
| miR-197 | Affects sensitivity | Modulates thymidylate synthase (TS) expression. | nih.gov |
| miR-203 | Affects sensitivity | Modulates thymidylate synthase (TS) expression. | nih.gov |
| miR-218 | Enhances sensitivity | Suppresses thymidylate synthase (TS) expression. | nih.gov |
| miR-494 | Enhances sensitivity | Negatively regulates dihydropyrimidine dehydrogenase (DPD) expression. | europeanreview.org |
| miR-31 | Induces resistance | Overexpressed in 5-FU resistant cells. | researchgate.net |
Modulating the expression or activity of these miRNAs is a potential therapeutic avenue to overcome 5-FU resistance.
Redox Imbalances
Redox homeostasis, the balance between reactive oxygen species (ROS) and antioxidants, is often disrupted in cancer cells. researchgate.netresearchgate.net This redox imbalance can contribute to tumor progression and the development of drug resistance. researchgate.netmdpi.com
Elevated levels of ROS can induce DNA damage and cell cycle arrest, but cancer cells can adapt to this oxidative stress, which can contribute to 5-FU resistance. nih.gov The transcription factor Nrf2 is a key regulator of cellular redox homeostasis, and its inhibition has been shown to re-sensitize colon cancer cells to 5-FU. nih.gov The interplay between ROS and autophagy is also complex, with ROS being a known inducer of autophagy. nih.govnih.gov In some cases, increased intracellular ROS can induce autophagy and reverse 5-FU resistance in colon cancer cells. nih.gov
Modulating the redox balance in cancer cells is a potential strategy to overcome 5-FU resistance. nih.gov This could involve the use of pro-oxidant therapies to further increase ROS levels beyond the adaptive capacity of cancer cells or the use of agents that target the antioxidant systems of cancer cells. nih.gov
Ribosome Quality Control (RQC) Mechanisms
The Ribosome Quality Control (RQC) system is a crucial cellular process that identifies and resolves stalled or collided ribosomes on messenger RNA (mRNA) during translation. biorxiv.orgqub.ac.uk This process prevents the accumulation of potentially toxic aberrant proteins and frees up ribosomes for further protein synthesis. qub.ac.uk Research has identified the RQC mechanism as a significant factor in the development of resistance to this compound-based chemotherapies, particularly 5-fluorouracil (5-FU). nih.govnih.gov
5-FU exerts part of its anticancer effect through its misincorporation into RNA, which can lead to the production of abnormal RNAs and disrupt normal ribosome function. nih.govresearchgate.net This disruption can cause ribosomes to stall and collide with one another. nih.gov Unresolved ribosome collisions can be cytotoxic and trigger apoptosis (programmed cell death). biorxiv.org
The RQC pathway serves as a protective mechanism for cancer cells against the RNA-damaging effects of 5-FU. nih.gov When 5-FU treatment induces ribosome collisions, the RQC machinery is activated to resolve these stalled complexes, thereby mitigating the cytotoxic consequences. qub.ac.uknih.gov This allows cancer cells to survive the RNA damage inflicted by the drug.
Studies have shown that cancer cells can adapt to 5-FU treatment by enhancing the expression of key RQC factors, such as ZNF598 and GIGYF2. biorxiv.orgnih.gov This upregulation of the RQC process appears to be an mTOR-dependent post-translational mechanism. nih.govnih.gov By bolstering the RQC response, cancer cells can more efficiently clear the ribosome collisions caused by 5-FU, leading to reduced drug-induced cell death and contributing to therapeutic resistance. qub.ac.uknih.gov Conversely, cells with a defective RQC pathway exhibit increased sensitivity to 5-FU, highlighting the protective role of RQC in this context. nih.govnih.gov
Impact of Administration Modalities on Resistance Development
The method of administration of 5-fluoropyrimidines, specifically the choice between a bolus injection and a continuous infusion, has been shown to significantly influence the drug's mechanism of action, its effect on DNA and RNA, and consequently, the development of resistance. cancernetwork.comnih.gov This has led to the concept that 5-FU can act as two different drugs depending on its delivery schedule. cancernetwork.com
The primary distinction between bolus and continuous infusion of 5-FU lies in their differential impact on RNA and DNA synthesis. cancernetwork.comnih.gov
Bolus Administration: A rapid bolus injection of 5-FU leads to higher peak concentrations of the drug in the bloodstream. This method favors the incorporation of 5-FU's active metabolite, fluorouridine triphosphate (FUTP), into various RNA species. cancernetwork.com This extensive misincorporation into RNA is a major mechanism of cytotoxicity for bolus 5-FU. cancernetwork.com In vitro studies have demonstrated that at the same dose, a 4-hour bolus exposure results in greater 5-FU incorporation into the RNA of colorectal carcinoma cells compared to a 7-day continuous exposure. cancernetwork.com Resistance to repeated bolus 5-FU has been associated with decreased incorporation of the drug into RNA, potentially due to reduced UMP kinase activity. cancernetwork.com
Continuous Infusion: In contrast, a continuous infusion maintains lower but more sustained plasma concentrations of 5-FU. This modality primarily leads to the inhibition of thymidylate synthase (TS) by the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP). cancernetwork.com TS is a critical enzyme for DNA synthesis and repair. Therefore, the cytotoxicity of continuous infusion 5-FU is more closely linked to DNA damage. cancernetwork.com Resistance to continuous infusion 5-FU is often associated with decreased inhibition of thymidylate synthase. cancernetwork.com
The following table summarizes the key differences in the effects of bolus versus continuous infusion of 5-FU on RNA and DNA damage and the associated resistance mechanisms.
| Administration Modality | Primary Mechanism of Action | Primary Macromolecular Target | Associated Resistance Mechanism |
| Bolus Infusion | Incorporation into RNA | RNA | Decreased incorporation into RNA |
| Continuous Infusion | Inhibition of Thymidylate Synthase | DNA | Decreased inhibition of Thymidylate Synthase |
Research has shown that while similar levels of TS inhibition can be observed with both administration methods, the levels of 5-FU incorporated into RNA (F-RNA) are significantly higher in the bolus group. nih.gov This highlights the distinct metabolic pathways that are engaged depending on the administration schedule. nih.gov Consequently, patients who fail treatment with bolus 5-FU may still respond to continuous infusion 5-FU, as the mechanisms of resistance can be different. cancernetwork.com
Synthetic Methodologies for 5 Fluoropyrimidine and Derivatives
Chemical Synthesis Approaches for 5-Fluoropyrimidine Core
The construction of the fundamental this compound ring system can be achieved through several strategic chemical routes.
A common pathway to functionalized 5-fluoropyrimidines involves the chlorination of 5-fluorouracil (B62378) (5-FU) using phosphorus oxychloride (POCl₃). This reaction typically converts the hydroxyl groups at the 2 and 4 positions of the uracil (B121893) ring into chlorine atoms, yielding 2,4-dichloro-5-fluoropyrimidine (B19854). This dichloro intermediate is highly reactive and serves as a versatile precursor for introducing various nucleophiles, thereby enabling the synthesis of a wide array of this compound derivatives. The reaction is often performed in the presence of an acid acceptor, such as N,N-dimethylaniline, to neutralize the hydrochloric acid generated during the process researchgate.netpsu.edugoogle.com. Optimal conditions often involve heating the mixture to temperatures around 110-125°C for several hours, with yields reported to be as high as 92.2% for 2,4-dichloro-5-fluoropyrimidine researchgate.netgoogle.com.
Table 4.1.1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
| Starting Material | Reagent(s) | Conditions | Product | Typical Yield | Citation(s) |
| 5-Fluorouracil (5-FU) | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline | 110-125 °C, 2-4 hours | 2,4-Dichloro-5-fluoropyrimidine | ~92% | researchgate.netgoogle.com |
| 5-Fluorouracil (5-FU) | Phosphorus oxychloride (POCl₃) | Reaction with 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with POCl₃ in presence of base | 2,4-Dichloro-5-fluoropyrimidine | High | google.com |
An alternative and well-established route to the this compound core, specifically 5-fluorouracil, begins with orotic acid. This method involves a two-step process: first, the fluorination of orotic acid to yield 5-fluoroorotic acid, and second, the decarboxylation of 5-fluoroorotic acid to afford 5-fluorouracil unimi.itgoogle.com.
The fluorination step can be achieved using various fluorinating agents, with trifluoromethyl hypofluorite (B1221730) being one such example google.com. The intermediate, 5-fluoroorotic acid, can be isolated and purified, often by recrystallization from water or alcohols google.com. Subsequently, 5-fluoroorotic acid undergoes thermal decarboxylation. This process typically involves heating 5-fluoroorotic acid to temperatures ranging from 130°C to 290°C, with a preferred range of 140°C to 260°C, to eliminate the carboxyl group and form 5-fluorouracil google.com. Temperatures as high as 240°C have also been reported for this transformation unimi.it. This method offers a valuable route to 5-fluorouracil from a different starting material compared to direct fluorination of uracil google.com.
Table 4.1.2: Synthesis of 5-Fluorouracil from Orotic Acid
| Step | Starting Material | Reagent(s) | Conditions | Product | Typical Yield | Citation(s) |
| 1 | Orotic Acid | Fluorinating agent (e.g., CF₃OF) | Varies depending on agent | 5-Fluoroorotic Acid | Varies | google.com |
| 2 | 5-Fluoroorotic Acid | Heat | 130-290 °C (preferably 140-260 °C) | 5-Fluorouracil (5-FU) | High | google.com |
| 2 | 5-Fluoroorotic Acid | Heat | 240 °C | 5-Fluorouracil (5-FU) | High | unimi.it |
Synthesis of this compound Nucleosides and Prodrugs
Beyond the core pyrimidine (B1678525) ring, significant synthetic efforts are directed towards creating nucleoside analogs and prodrugs of 5-fluoropyrimidines, enhancing their therapeutic utility.
5'-Deoxy-5-fluorouridine (FUDR) is a known prodrug of 5-fluorouracil that can be further derivatized to create novel therapeutic agents. Research has explored the synthesis of FUDR derivatives by introducing functional groups that enable specific activation mechanisms, such as reductive activation in hypoxic tumor microenvironments researchgate.netnih.gov. For instance, the synthesis of 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines has been reported, where the nitro group serves as a trigger for cyclization and release of the active FUDR upon reduction researchgate.net. These modifications aim to improve tumor selectivity, stability, and pharmacokinetic profiles compared to the parent compound researchgate.netnih.gov.
Table 4.2.1: Derivatization of 5'-Deoxy-5-fluorouridine
| Starting Material | Derivatizing Agent/Method | Product | Key Feature | Citation(s) |
| 5'-Deoxy-5-fluorouridine (FUDR) | 2-Nitrophenylalkanoyl moieties | 5'-(2-Nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines | Reductive activation, tumor targeting | researchgate.netnih.gov |
| 5'-Deoxy-5-fluorouridine | Nitro-containing moieties | Novel 5'-DFUR derivatives | Reductive activation in hypoxic tumor tissues | nih.gov |
| 5-fluoro-2'-deoxyuridine (B1346552) | Phosphoramidite chemistry for solid-phase synthesis | 5-fluoro-2'-deoxyuridine phosphoramidites | Incorporation into DNA | nih.govoup.com |
The synthesis of 5-fluorocytidine (B16351) is another important area, as this nucleoside analog also exhibits significant biological activity. One synthetic strategy involves starting from 5-fluorouracil. This can be converted to 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride, which then serves as an intermediate. Subsequent steps may involve introducing an amino group at the 4-position and a hydroxyl group at the 2-position, or directly converting a precursor like 2,5-difluoro-4-chloropyrimidine (B8608999) through ammonolysis or other amination reactions to yield 5-fluorocytosine (B48100) google.comvcu.edu. Research has also focused on preparing 5-fluorocytidine phosphoramidites for incorporation into RNA through solid-phase synthesis nih.govoup.com.
Table 4.2.2: Synthesis of 5-Fluorocytidine and Related Compounds
| Starting Material / Precursor | Key Intermediate(s) | Reagents / Method | Product | Citation(s) |
| 5-Fluorouracil | 2,4-Dichloro-5-fluoropyrimidine | POCl₃, then ammonolysis/amination | 5-Fluorocytidine (via 5-fluorocytosine) | google.com |
| 2,5-Difluoro-4-chloropyrimidine | 2-Hydroxy-4-chloro-5-fluoropyrimidine | Proton acid in water, then ammonia | 5-Fluorocytosine | google.com |
| 5-Fluorouracil | 5-fluoro-2,4-dichloropyrimidine | Reaction with propargyl alkoxide | 5-fluoro-2,4-dipropargyloxy-pyrimidine | acs.org |
| 5-Fluorouracil | N1-hydroxymethylene-5-fluorouracil | Benzoylation with various benzoyl chlorides | Ester-based 5-FU derivatives | undip.ac.idundip.ac.id |
| 5-Fluorouracil | Various protected nucleosides | Phosphoramidite chemistry | 5-Fluorocytidine phosphoramidites | nih.govoup.com |
The synthesis of ester-based 5-fluorouracil derivatives, often designed as prodrugs, frequently employs benzoylation reactions. A common approach involves the benzoylation of N1-hydroxylated 5-fluorouracil (e.g., 5-fluoro-1-(hydroxymethyl)-uracil) using various benzoyl chlorides under conditions reminiscent of the Schotten-Baumann reaction undip.ac.idundip.ac.id. This method allows for the introduction of diverse benzoyl substituents, such as 3-chlorobenzoyl, 2-chlorobenzoyl, 3-nitrobenzoyl, and 4-methoxybenzoyl chlorides, among others undip.ac.id. The reaction conditions typically involve stirring the reactants at controlled temperatures, such as reflux at 40°C for several hours or maintaining an ice bath for extended periods, depending on the specific substituents. Yields for these ester derivatives generally range from 61% to 79% undip.ac.idundip.ac.id. These ester linkages are designed to be cleaved in vivo, releasing the active 5-fluorouracil.
Table 4.2.3: Ester-Based 5-Fluorouracil Derivatives via Benzoylation
| Starting Material | Benzoyl Chloride Derivative(s) | Reaction Conditions | Product | Typical Yield | Citation(s) |
| N1-hydroxylated 5-FU (e.g., 5-fluoro-1-(hydroxymethyl)-uracil) | 3-chlorobenzoyl chloride, 2-chlorobenzoyl chloride, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, etc. (4a-4g) | Reflux at 40°C for 6 hours (for 4a-4d, 4g); Ice bath for 11-17 hours (for 4e, 4f) | Corresponding ester-based 5-FU derivatives (e.g., (4a-4f)-5FU) | 61-79% | undip.ac.idundip.ac.id |
| 5-Fluorouracil | Alkyl or phenyl chloroformates | Acetonitrile (B52724) and pyridine (B92270) mixture | 1-Alkoxycarbonyl derivatives of 5-fluorouracil | 83% | google.com |
| 5-Fluorouracil | Acetic anhydride (B1165640) | Reflux in acetic anhydride and pyridine | 1-Acetyl-5-fluorouracil | 90% | google.com |
Compound List:
this compound
5-Fluorouracil (5-FU)
Phosphorus Oxychloride (POCl₃)
2,4-Dichloro-5-fluoropyrimidine
Orotic Acid
5-Fluoroorotic Acid
5'-Deoxy-5-fluorouridine (FUDR)
5-Fluorocytidine
5-Fluorocytosine (5-FC)
N1-hydroxylated 5-FU (5-fluoro-1-(hydroxymethyl)-uracil)
3-Chlorobenzoyl chloride
2-Chlorobenzoyl chloride
3-Nitrobenzoyl chloride
4-Methoxybenzoyl chloride
4-Trifluoromethylbenzoyl chloride
3,4-Dichlorobenzoyl chloride
4-Nitrobenzoyl chloride
2,5-Difluoro-4-chloropyrimidine
2-Hydroxy-4-chloro-5-fluoropyrimidine
5-fluoro-2,4-dichloropyrimidine
5-fluoro-2-methoxy-4(3H)-pyrimidinone
4-Amino-2-chloro-5-fluoropyrimidine
5-fluoro-2'-deoxyuridine phosphoramidites
5-fluorocytidine phosphoramidites
5'-(2-Nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines
1-Alkoxycarbonyl derivatives of 5-fluorouracil
1-Acetyl-5-fluorouracil
Advanced Synthetic Techniques and Strategies
Development of Oral Fluoropyrimidine Derivatives
Eniluracil Coadministration
Eniluracil, also known as 5-ethynyluracil, is a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor that plays a role in enhancing the efficacy of fluoropyrimidine-based chemotherapy. While primarily recognized for its therapeutic co-administration, its synthesis is a critical aspect of its availability. Eniluracil has been synthesized via several routes, often involving palladium-catalyzed cross-coupling reactions. One reported method utilizes the Cassar-Heck reaction, a variation of the Sonogashira coupling, between 5-iodouracil (B140508) and trimethylsilylacetylene. This reaction employs a palladium(0)-based heterogeneous catalyst, such as POLITAG-L1-Pd⁰, in a mixture of acetonitrile and water. The process yields an intermediate, 5-(trimethylsilylethynyl)uracil, which is then desilylated using sodium methoxide (B1231860) or sodium hydroxide (B78521) in methanol (B129727) to produce eniluracil. drugfuture.comresearchgate.net Alternative synthetic pathways involve reacting 5-iodouracil with phosphorus oxychloride to form 2,4-dichloro-5-iodopyrimidine (B155428), followed by methoxylation and subsequent condensation with trimethylsilylacetylene. drugfuture.com These synthetic strategies aim for efficient preparation of eniluracil, which can be used in research for combination therapies with fluoropyrimidines. medchemexpress.com
Doxifluridine (B1684386)
Doxifluridine, chemically known as 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), is a prodrug of 5-fluorouracil (5-FU) that is converted to 5-FU in tumor tissues. caymanchem.comcancer.gov Its synthesis involves several steps, often starting from nucleoside precursors. One synthetic route for doxifluridine derivatives involves the modification of 5'-deoxy-5-fluorouridine. For example, the synthesis of nitroreductase-responsive 5'-DFUR derivatives can be achieved by reacting 5'-deoxy-5-fluorouridine with a brominated nitrobenzyl alcohol derivative in the presence of potassium carbonate in N,N-dimethylformamide. nih.gov Another related compound, 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, a capecitabine (B1668275) intermediate, can be prepared by reacting 5'-deoxycytidine (B14647056) with acetic anhydride in the presence of sodium bicarbonate, followed by purification. biosynth.com Alternatively, this intermediate can be synthesized using 5-fluorocytosine and 5-deoxy-triacetyl ribose with a trimethylsilyl (B98337) triflate catalyst in an anhydrous solvent. google.com These methods highlight the multi-step synthesis required for producing doxifluridine and its derivatives.
Evaluation of Synthetic Efficacy and Yield Optimization
The evaluation of synthetic processes for this compound derivatives focuses on achieving high yields, purity, and reliable characterization of the synthesized compounds.
Purity and Characterization of Synthesized Compounds
The characterization of synthesized this compound derivatives is crucial for confirming their identity and assessing their purity. A range of analytical techniques are employed for this purpose.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is extensively used to elucidate the structure of synthesized compounds. Infrared (IR) spectroscopy is also employed to identify functional groups present in the molecules. undip.ac.idiaea.orgakjournals.com Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), provides information about the molecular weight and elemental composition, aiding in structural confirmation. iaea.org Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the simultaneous determination of fluoropyrimidines, often requiring derivatization steps to improve volatility. unibas.it
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthesized compounds and for quantitative analysis. akjournals.comunibas.itsmw.chresearchgate.netresearchgate.netresearchgate.net HPLC coupled with UV detection is commonly used, while HPLC coupled with Mass Spectrometry (LC-MS or LC-MS/MS) offers higher sensitivity and specificity. smw.chresearchgate.net
Other Analytical Methods: Melting point determination can also serve as an indicator of purity for crystalline compounds. guidechem.com
Table 1: Common Analytical Techniques for Fluoropyrimidine Characterization
| Technique | Primary Use | Relevant Citations |
| ¹H NMR | Structural elucidation, proton environment | undip.ac.idiaea.orgakjournals.com |
| ¹³C NMR | Structural elucidation, carbon skeleton | iaea.orgakjournals.com |
| IR Spectroscopy | Functional group identification | undip.ac.idiaea.orgakjournals.com |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | iaea.org |
| HRMS | Accurate molecular weight determination | iaea.org |
| GC-MS | Separation and identification, often with derivatization | unibas.it |
| HPLC | Purity assessment, quantification | akjournals.comunibas.itsmw.chresearchgate.netresearchgate.netresearchgate.net |
| LC-MS / LC-MS/MS | Sensitive separation and identification | smw.chresearchgate.net |
| Melting Point | Purity indicator for crystalline solids | guidechem.com |
The successful synthesis and characterization of these compounds are vital for their further evaluation in research and potential therapeutic applications.
Compound List:
this compound
Eniluracil
Doxifluridine
5'-deoxy-5-fluorocytidine (5'-DFCR)
5-ethynyluracil
5-fluorouracil (5-FU)
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
5'-deoxy-5-fluorouridine (5'-DFUR)
5-iodouracil
Trimethylsilylacetylene
5-(trimethylsilylethynyl)uracil
2,4-dichloro-5-iodopyrimidine
2,4-dimethoxy-5-iodopyrimidine
4-nitrobenzyl alcohol
5-nitrofurfuryl alcohol
(5-nitro-thiophen-2-yl)-methanol
5-fluorocytosine
5-deoxy-triacetyl ribose
Advanced Analytical Methods for 5 Fluoropyrimidine Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. In 5-Fluoropyrimidine research, various chromatographic methods, particularly when coupled with advanced detectors, provide powerful tools for analysis.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of 5-Fluorouracil (B62378) (5-FU) and its metabolites in biological fluids and pharmaceutical products. nih.gov This method separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase.
HPLC systems equipped with an Ultraviolet (UV) detector are commonly used for the quantification of 5-FU. The principle relies on the ability of the this compound ring to absorb UV light at specific wavelengths. A developed reverse-phase HPLC-UV method for the simultaneous analysis of 5-FU and other chemotherapeutic agents used detection wavelengths of 195, 200, 254, 265, and 270 nm. oup.com Another method for assaying 5-FU in plasma demonstrated sensitivity within a concentration range of 5-500 ng/mL. researchgate.net While effective, HPLC-UV can be less sensitive than mass spectrometry-based methods. nvkc.nl For instance, one RP-HPLC method for 5-FU analysis established a linear range from 10 µg/ml to 100 µg/ml with a detection wavelength of 254 nm. nih.gov
Table 1: Examples of HPLC-UV Method Parameters for 5-Fluorouracil Analysis
| Parameter | Method 1 nih.gov | Method 2 oup.com |
| Column | C-18 reversed phase (250x4.6 mm, 5 µ) | C18 |
| Mobile Phase | 50mM KH2PO4 (pH 5.0) | Water (pH 4.0) and methanol (B129727) (98:2 v/v) |
| Flow Rate | 1.2 ml/min | 0.4 mL/min |
| Temperature | 30°C | 27°C |
| Detection Wavelength | 254 nm | 195, 200, 254, 265, 270 nm |
| Retention Time | ~6 minutes | Not Specified |
| Linear Range | 10-100 µg/ml | Not Specified |
Stability-indicating methods are crucial for determining that a specific analytical procedure can accurately measure the active ingredient without interference from its degradation products. For 5-Fluorouracil, a validated stability-indicating RP-HPLC method was developed to assess the drug's intrinsic stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.gov
The study subjected 5-FU to acidic, alkaline, neutral, oxidative, and photolytic stress. nih.gov Significant degradation was observed only under alkaline conditions, while the drug remained relatively stable under the other stressors. nih.govresearchgate.net Interestingly, the degradation products were found to be non-chromophoric, meaning they did not absorb UV light and thus did not appear in the chromatogram. nih.govnih.gov The developed method demonstrated high specificity, with the 5-FU peak showing no interference from degradation products or pharmaceutical excipients. nih.govresearchgate.net Validation of the method confirmed its suitability for stability testing. nih.gov
Table 2: Validation Parameters for a Stability-Indicating RP-HPLC Method for 5-Fluorouracil nih.gov
| Validation Parameter | Result |
| Linearity Range | 10 µg/ml to 100 µg/ml |
| Correlation Coefficient (r²) | 0.999 ± 0.0005 |
| Precision (RSD %) | < 2.0% |
| Accuracy (Recovery %) | 104.69% |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of 5-Fluoropyrimidines. This method combines the separation power of LC with the mass analysis capabilities of MS, allowing for precise identification and quantification, even at very low concentrations. It is particularly valuable for analyzing complex biological matrices like plasma. nih.govresearchgate.net An LC-MS/MS method was developed to quantify 5-FU in human plasma with a calibration range of 10-10,000 ng/mL, demonstrating excellent accuracy and precision. basinc.com Another study reported a detection limit of 0.05 µM for 5-FU, which was significantly more sensitive than a comparable HPLC-UV method. nvkc.nl This enhanced sensitivity is crucial for pharmacokinetic studies and therapeutic drug monitoring. nvkc.nl Furthermore, LC-MS is capable of quantifying metabolites that are undetectable by UV light, allowing for more comprehensive mass balance studies. nih.gov
Table 3: Performance of a Validated LC-MS/MS Method for 5-FU in Human Plasma basinc.com
| Parameter | Within-Run (n=6) | Between-Runs (n=18) |
| Precision (%RSD) | 1.6% to 11% | 3.1% to 12% |
| Accuracy (% Bias) | -9.9% to 11% | -2.1% to 5% |
While reversed-phase (RP) chromatography is a core tool in metabolomic studies, highly polar compounds like pyrimidines can be challenging to analyze with high confidence. shimadzu.com Hydrophilic Interaction Liquid Chromatography (HILIC) offers a complementary separation mechanism. HILIC is particularly effective for retaining and separating very polar metabolites that show poor retention on traditional C18 RP columns. shimadzu.com When coupled with MS, HILIC can resolve isobaric metabolites (compounds with the same mass) that might co-elute in an RP system, thereby increasing reporting confidence and reducing the potential for false discoveries. shimadzu.com This makes HILIC-MS a powerful technique for detailed metabolic profiling of this compound and its polar derivatives in complex biological samples. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust method for the determination of 5-Fluorouracil in plasma. nih.govnih.gov In GC-MS, compounds are vaporized and separated in a gaseous mobile phase. This technique often requires a derivatization step to increase the volatility and thermal stability of the analyte. One described method involves a single-step extraction and derivatization of 5-FU into its 1,3-dipentafluorobenzyl derivative before analysis. nih.gov This GC-MS method was capable of quantifying 5-FU plasma levels in a range of 0.5 to 50 ng/ml. nih.gov The stability of the analysis was demonstrated by continuous, unattended operation for up to three days without any deterioration in quantitative results. nih.gov The mass spectrometer detector provides high specificity, making GC-MS a reliable tool for routine monitoring. nih.govnih.gov
Table 4: Example of GC-MS Method Parameters mmu.ac.uk
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 280°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
Note: These are general parameters from a GC-MS method for fluorinated compounds and illustrate typical settings.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Non-Chromatographic Methods
While chromatographic techniques have historically been central to 5-fluorouracil (5-FU) analysis, several non-chromatographic methods have been developed to offer faster, more accessible alternatives for therapeutic drug monitoring. iatdmct2017.jpascopubs.org Immunoassays, in particular, have emerged as a viable option for routine clinical use. iatdmct2017.jpnih.gov These methods provide a rapid, simple, and inexpensive way to measure 5-FU levels in patient samples. ascopubs.orgtechnologynetworks.com
One notable example is the My5-FU™ immunoassay, which is based on the principle of nanoparticle agglutination. iiarjournals.orgiiarjournals.org In this competitive homogeneous assay, the amount of light absorbance from nanoparticle aggregation is inversely proportional to the quantity of 5-FU present in the sample. iiarjournals.orgnih.gov This allows for the rapid quantification of the drug using general clinical test instruments. iiarjournals.org
These immunoassays have been developed using highly selective monoclonal antibodies specifically elicited for 5-FU. ascopubs.org The performance of such assays has been validated against established methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating robust and comparable results across different clinical analyzers. nih.govsouthcarolinablues.com While some studies note a small proportional bias compared to LC-MS/MS, the logistical advantages and suitability for routine monitoring are significant. iatdmct2017.jpnih.gov
| Method Type | Principle | Key Advantages | Reported Use |
|---|---|---|---|
| Immunoassay (e.g., My5-FU™) | Competitive nanoparticle agglutination | Rapid, inexpensive, suitable for automated clinical analyzers. ascopubs.orgiiarjournals.org | Therapeutic drug monitoring of 5-FU plasma levels. nih.govnice.org.uk |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection | High selectivity and sensitivity. ascopubs.org | Screening of monoclonal antibodies for 5-FU detection. ascopubs.org |
Assays for Metabolite Quantification
The quantification of 5-fluorouracil (5-FU) and its primary metabolites—dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL)—in biological matrices like plasma and urine is crucial for understanding its pharmacokinetics. nih.govresearchgate.netnih.gov The catabolic pathway begins with the conversion of 5-FU to DHFU, which is the rate-limiting step. clinpgx.org DHFU is then converted to FUPA and subsequently to FBAL. clinpgx.org
Various analytical methods have been established for the simultaneous determination of these compounds. High-performance liquid chromatography (HPLC) with UV detection is a validated method for analyzing 5-FU and its metabolites in plasma. nih.govnih.govaacrjournals.org More advanced techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher sensitivity and specificity. nvkc.nlnih.govchromatographyonline.com These methods allow for the precise measurement of parent drug and metabolite concentrations over time, enabling detailed pharmacokinetic analysis. nih.govnih.gov
Studies have provided comprehensive analyses of the formation and excretion of these metabolites. After intravenous administration, 5-FU plasma levels decline rapidly, while the catabolite DHFU appears within minutes, demonstrating rapid metabolism. aacrjournals.org The subsequent metabolites, FUPA and FBAL, have progressively longer apparent elimination half-lives. aacrjournals.org The majority of the administered dose is eventually excreted in the urine, primarily as FBAL. nih.govaacrjournals.org
| Compound | Metabolic Role | Analytical Method(s) | Biological Matrix |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Parent Drug | HPLC-UV, GC-MS, LC-MS/MS. nih.govnih.govnvkc.nl | Plasma, Urine. nih.govnih.govnih.gov |
| Dihydrofluorouracil (DHFU) | First Catabolite | HPLC, LC-MS/MS. nih.govclinpgx.orgaacrjournals.org | Plasma, Urine. nih.govclinpgx.org |
| α-fluoro-β-ureidopropionic acid (FUPA) | Second Catabolite | HPLC. aacrjournals.org | Plasma, Urine. clinpgx.org |
| α-fluoro-β-alanine (FBAL) | Final Catabolite | HPLC. aacrjournals.org | Plasma, Urine. nih.govclinpgx.org |
Pharmacokinetic and Pharmacodynamic Measurements
Therapeutic drug monitoring (TDM) is the practice of measuring drug concentrations in the bloodstream to adjust dosages for individual patients. southcarolinablues.com For 5-fluorouracil (5-FU), TDM is considered a valuable strategy because conventional dosing based on body surface area (BSA) results in significant inter-patient variability in systemic drug exposure. iatdmct2017.jponcotarget.comnih.gov This variability can lead to suboptimal dosing, with studies showing that 40% to 60% of patients may be under-dosed and 10% to 20% may be over-dosed when using the BSA method. iatdmct2017.jpnih.gov
By implementing TDM, clinicians can guide dose adjustments to maintain the patient's systemic 5-FU exposure within a target therapeutic range. oncotarget.comoup.com This pharmacokinetic-guided (PKG) approach has been shown to improve clinical outcomes by enhancing efficacy and reducing toxicities. iatdmct2017.jpnih.govnih.gov Several studies have demonstrated that adjusting the 5-FU dose based on plasma levels or the area under the curve (AUC) can substantially improve the therapeutic index of the treatment. iatdmct2017.jpoup.com Validated algorithms for dose adjustment based on plasma 5-FU levels are available to guide these modifications. iatdmct2017.jpnice.org.ukbmj.com
| Measured AUC (mg·h/L) | Recommended Dose Adjustment |
|---|---|
| < 20 | Increase subsequent dose |
| 20 - 30 | Maintain current dose (Target Range) |
| > 30 | Decrease subsequent dose |
In pharmacokinetics, the area under the concentration-time curve (AUC) represents the total systemic exposure to a drug over a specific period. wikipedia.org For 5-fluorouracil (5-FU), the AUC is a critical parameter that has been shown to correlate strongly with both clinical efficacy and toxicity. nih.govsouthcarolinablues.comnih.gov Measuring the AUC provides a more accurate assessment of drug exposure than single-point concentration measurements. researchgate.net
Monitoring the plasma concentration of 5-fluorouracil (5-FU) is a cornerstone of TDM and is essential for performing pharmacokinetic-guided dose adjustments. nih.govnih.gov Due to the drug's narrow therapeutic index and high pharmacokinetic variability, maintaining plasma levels within a specific range is critical. oncotarget.comscirp.org High concentrations can lead to severe side effects, whereas low levels may result in a lack of therapeutic effect. scirp.org
For continuous infusions, the steady-state plasma concentration (Css) is a key parameter that is directly used to calculate the AUC. researchgate.net Studies have demonstrated a strong correlation between 5-FU Css and the risk of toxicity. nih.gov An optimal therapeutic range has been identified, with some research suggesting that concentrations above 3 mg/L (corresponding to an AUC > 24 mg·h/L) are more likely to be associated with toxicity. nih.gov
Analytical methods such as HPLC and LC-MS/MS are used to accurately measure 5-FU plasma concentrations. nih.govbmj.com The development of simpler and faster methods, like immunoassays, has made plasma concentration monitoring more accessible for routine clinical practice, facilitating individualized therapy. nice.org.uknih.gov
Genomic and Proteomic Analysis
Genomic and proteomic analyses are integral to understanding the mechanisms of action and resistance to this compound-based therapies. These advanced methods allow researchers to identify genetic markers that can predict a patient's response to treatment and their risk of toxicity.
DNA microarray technology is a high-throughput tool that enables the simultaneous analysis of thousands of genes to identify those associated with this compound response and resistance. nih.govsemanticscholar.org This technique is foundational in functional genomics, providing a broad view of gene expression changes under different biological conditions. nih.govresearchgate.net
The core principle of microarrays involves immobilizing thousands of known DNA sequences (probes) on a solid surface, often a glass slide or "chip". nih.govresearchgate.net Messenger RNA (mRNA) from test and control samples (e.g., drug-resistant vs. drug-sensitive cancer cells) is extracted, converted into complementary DNA (cDNA), and labeled with distinct fluorescent dyes. nih.gov When this labeled cDNA is hybridized to the microarray, it binds to its complementary probes on the chip. nih.gov A laser scanner then measures the fluorescence intensity at each spot, with the ratio of the two dye signals indicating the relative abundance of mRNA for each gene in the two samples. researchgate.net
In the context of this compound research, microarrays are used for:
Identifying Chemoresistance Genes : By comparing the gene expression profiles of cancer cells that are resistant to 5-fluorouracil (5-FU) with those that are sensitive, researchers can identify genes that are up- or down-regulated in the resistant cells. nih.govfrontiersin.org This helps in pinpointing new biomarkers and potential targets to overcome resistance. frontiersin.org
Tumor Classification : Gene expression data can help classify tumors into subtypes that may respond differently to this compound treatment, moving beyond traditional histopathological examination. nih.gov
Target Gene Identification : The technology can identify the target genes of tumor suppressors and other important molecular pathways involved in the cellular response to this compound. nih.gov
| Application Area | Description | Example of a Finding |
| Resistance Mechanisms | Comparison of gene expression between 5-FU resistant and sensitive colorectal cancer cell lines. frontiersin.org | Identification of specific immune-related genes associated with 5-FU resistance and poor patient survival. frontiersin.org |
| Biomarker Discovery | Analysis of patient tumor samples to find gene signatures that correlate with treatment outcome. nih.gov | Discovery of genes whose expression levels predict whether a tumor will respond to 5-FU-based chemotherapy. nih.gov |
| Pathway Analysis | Elucidation of the biological signaling pathways that are altered in response to this compound treatment. frontiersin.org | GO and KEGG functional enrichment analysis revealing differences in the tumor microenvironment between resistant and sensitive patients. frontiersin.org |
Genetic testing for polymorphisms in the dihydropyrimidine (B8664642) dehydrogenase gene (DPYD) is a critical pharmacogenomic application in this compound research. nih.gov The DPYD gene encodes the dihydropyrimidine dehydrogenase (DPD) enzyme, which is the rate-limiting step in the catabolism of fluoropyrimidines like 5-fluorouracil (5-FU). nih.govmayocliniclabs.com Over 80% of an administered 5-FU dose is broken down by DPD. mayocliniclabs.com
Genetic variants, or polymorphisms, in the DPYD gene can lead to reduced or absent DPD enzyme activity. mayocliniclabs.comresearchgate.net Patients with this DPD deficiency are at a significantly higher risk of experiencing severe, and sometimes lethal, toxicity when treated with standard doses of fluoropyrimidines, due to drug accumulation. nih.govnih.gov
Several molecular techniques are employed to identify these variants, with Polymerase Chain Reaction (PCR) being a common and foundational method. mayocliniclabs.comfrontiersin.org
Allele-Specific PCR (AS-PCR) : This method uses primers designed to specifically amplify either the wild-type or the variant allele, allowing for the rapid detection of known single nucleotide polymorphisms (SNPs). researchgate.net It is a robust technique for screening for common DPYD variants associated with toxicity risk. researchgate.net
Real-Time PCR : This technique allows for the detection and quantification of specific DNA sequences in real-time and can be used for genotyping specific DPYD variants through allelic discrimination assays. mayocliniclabs.comfrontiersin.org
Next-Generation Sequencing (NGS) : Comprehensive sequencing of the DPYD gene can identify not only common variants but also rare and novel ones that may contribute to DPD deficiency. nih.govnih.gov Long-read sequencing is an emerging NGS approach that can capture the entire coding region of DPYD and determine the phase of multiple variants (i.e., whether they are on the same chromosome). mdpi.com
International consortia and regulatory bodies recommend pre-treatment genotyping for several key DPYD variants to guide dosing. nih.govnih.gov
| DPYD Variant | Alternative Name | Functional Impact on DPD Enzyme | Associated Risk |
| c.1905+1G>A | DPYD2A | Complete loss of function. frontiersin.org | High risk of severe toxicity. frontiersin.org |
| c.1679T>G | DPYD13 | Complete loss of function. frontiersin.orgnih.gov | High risk of severe toxicity. frontiersin.org |
| c.2846A>T | - | Decreased function. nih.govnih.gov | Increased risk of toxicity. nih.gov |
| c.1129–5923C>G | HapB3 | Decreased function. researchgate.netnih.gov | Increased risk of toxicity. nih.gov |
Measuring the concentration of endogenous uracil (B121893) in plasma is a phenotypic method used to assess DPD activity and predict the risk of this compound-associated toxicity. nih.govnih.gov Since uracil is the natural substrate for the DPD enzyme, individuals with impaired DPD activity are unable to catabolize it effectively, leading to elevated plasma uracil levels. nih.gov
High pretreatment uracil concentration has been shown to be a strong predictor of severe and fatal fluoropyrimidine-associated toxicity. nih.gov It serves as a promising biomarker to identify patients who may suffer adverse events before treatment begins. nih.gov Research has established specific thresholds for uracil concentration that correlate with increased risk. A plasma uracil concentration greater than 16 ng/mL is often used as a screening marker for DPD deficiency. ascopubs.orgresearchgate.netjournalononcology.org
One major study demonstrated that high pretreatment uracil levels (>16 ng/mL) were significantly associated with severe outcomes. nih.gov In contrast, none of the individual DPYD or TYMS variants tested in that same study were associated with severe toxicity on their own, highlighting the predictive power of this phenotypic measurement. nih.gov While the ratio of dihydrouracil (B119008) (DHU) to uracil (DHU/U) has also been investigated as a marker for DPD activity, some studies suggest that uracil concentration alone is a superior predictor of severe toxicity. nih.govnih.govresearchgate.net
| Toxicity Outcome | Odds Ratio (OR) for Patients with Uracil >16 ng/mL | Significance (P-value) |
| Global Severe Toxicity | 5.3 | 0.009 |
| Severe Gastrointestinal Toxicity | 33.7 | <0.0001 |
| Toxicity-Related Hospitalization | 16.9 | <0.0001 |
| Fatal Treatment-Related Toxicity | 44.8 | 0.001 |
Table based on data from a study on the predictive value of pretreatment serum uracil concentration. nih.gov
Biological Activity and Preclinical Research of 5 Fluoropyrimidine Derivatives
Cytostatic and Antitumor Activities
The cytotoxic and antitumor properties of 5-fluoropyrimidine derivatives have been extensively investigated in various in vitro and in vivo models.
Numerous this compound derivatives have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. For instance, a series of 2,4-butoxy-4-substituted 5-fluoropyrimidines exhibited dose-dependent cytotoxic effects on the human liver cancer cell line BEL-7402, with several compounds displaying potency in the sub-micromolar range researchgate.net. Among these, 2-butoxy-4-chloro-5-fluoropyrimidine (B2655232) (compound 5) showed particularly high cytotoxic potency against A549 (lung carcinoma), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma) cell lines, with reported values of 0.10 µM, 1.66 µM, and 0.10 µM, respectively researchgate.net. Compounds 6d and 6e also demonstrated effectiveness against MCF-7 and HL-60 cell lines, respectively researchgate.net.
Furthermore, modified nucleoside derivatives have shown promising results. Specifically, 5'-O-tosyl-FUrd, 5'-O-mesyl-FUrd, and 5'-deoxy-5'-bromo-FUrd exhibited superior cytostatic activity against the L1210 (murine leukemia) and CCRF-CEM (human acute lymphoblastic leukemia) cell lines when compared to a reference compound nih.gov. The combination of 5-methyltetrahydrofolate (5-CH3-THF) with either 5-fluorouracil (B62378) (FUra) or 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) also resulted in synergistic inhibitory effects on the growth of CCRF-CEM cells nih.gov.
Table 1: In Vitro Cytotoxicity of Selected Fluoropyrimidine Derivatives
| Compound Name/Class | Cell Line | Potency (µM) | Citation |
| 2-butoxy-4-chloro-5-fluoropyrimidine (Compound 5) | A549 | 0.10 | researchgate.net |
| 2-butoxy-4-chloro-5-fluoropyrimidine (Compound 5) | HL-60 | 1.66 | researchgate.net |
| 2-butoxy-4-chloro-5-fluoropyrimidine (Compound 5) | MCF-7 | 0.10 | researchgate.net |
| 2,4-butoxy-4-substituted 5-fluoropyrimidines (various) | BEL-7402 | Sub-micromolar | researchgate.net |
| 5'-O-tosyl-FUrd | L1210 | Superior | nih.gov |
| 5'-O-tosyl-FUrd | CCRF-CEM | Superior | nih.gov |
| 5'-O-mesyl-FUrd | L1210 | Superior | nih.gov |
| 5'-O-mesyl-FUrd | CCRF-CEM | Superior | nih.gov |
| 5'-deoxy-5'-bromo-FUrd | L1210 | Superior | nih.gov |
| 5'-deoxy-5'-bromo-FUrd | CCRF-CEM | Superior | nih.gov |
| 5-CH3-THF + FUra/FdUrd combination | CCRF-CEM | Synergistic | nih.gov |
In preclinical in vivo models, this compound derivatives have demonstrated significant antitumor activity. Preliminary studies involving 5'-substituted this compound nucleosides showed that 5'-deoxy-5'-chloro-FUrd, 5'-O-mesyl-FUrd, and 5'-deoxy-5'-fluoro-FUrd achieved percent increases in life span (ILS) of 64%, 58%, and 58%, respectively, when tested against L1210 leukemic cells in mice nih.gov.
The derivative 5'-deoxy-5-fluorouridine (5'-dFUrd) has been noted as a more effective antitumor agent and less toxic than 5-fluorouracil (5-FUra) in Ehrlich ascites tumor models in mice, exhibiting anti-Ehrlich ascites activity across a broader range of drug doses researchgate.net. Additionally, the combined application of 5-fluorouracil (5-FU) with ultrasound demonstrated a synergistic effect, delaying tumor growth by 4 to 6 days in mice bearing Ehrlich ascites tumors. Ultrastructural analysis of tumor cells revealed substantial damage, including cytoplasmic vacuolization and apoptotic changes, which intensified with increased ultrasonic intensity and sonication time nih.gov.
Antimicrobial Properties
Antimalarial Activity (e.g., 5-Fluoroorotate against Plasmodium falciparum)
Research into the antimalarial potential of this compound derivatives has identified compounds that target the unique metabolic pathways of the malaria parasite, Plasmodium falciparum. Unlike mammalian cells, Plasmodium falciparum is critically dependent on the de novo synthesis of pyrimidines, utilizing intermediates like orotic acid for nucleic acid production asm.orgnih.gov. This reliance presents a vulnerability that can be exploited by pyrimidine (B1678525) antimetabolites.
Among the investigated derivatives, 5-fluoroorotate (also known as 5-fluoroorotic acid or 5-FOA) has demonstrated significant and selective antimalarial activity against Plasmodium falciparum asm.orgnih.govasm.orgnih.gov. Studies have shown that 5-fluoroorotate is effectively transported into the parasite and incorporated into its nucleic acids asm.orgnih.gov. The primary mechanism proposed for its potent activity is the inhibition of thymidylate synthase (TS), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway nih.govnih.gov. Treatment with 5-fluoroorotate leads to the inactivation of malarial thymidylate synthase, resulting in a decrease in parasite proliferation nih.govnih.govpsu.edu. This activity is observed against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, indicating its potential utility in combating drug-resistant malaria asm.orgnih.govnih.govnih.govpsu.edu.
In contrast to its potent effects on the parasite, mammalian cells exhibit relative tolerance to 5-fluoroorotate. This selectivity is partly attributed to the fact that while parasites efficiently utilize orotic acid, mammalian cells can also utilize exogenous uracil (B121893) or uridine (B1682114), which can offer protection against 5-fluoroorotate toxicity asm.orgnih.govasm.orgnih.gov. Specifically, the presence of uridine has been observed to partially protect mammalian cells from 5-fluoroorotate, whereas it does not offer similar protection to P. falciparum asm.orgnih.govasm.orgnih.gov. Furthermore, other fluorinated pyrimidines, such as 5-fluorouracil, 5-fluorouridine (B13573), and 5-fluoro-2'-deoxyuridine, have been found to be considerably less effective against malarial parasites compared to 5-fluoroorotate asm.orgnih.govasm.orgnih.gov.
Research Findings on 5-Fluoroorotate Activity
| Compound | Target Parasite | In Vitro Activity Metric | Value | P. falciparum Strain(s) Tested | Notes | References |
| 5-Fluoroorotate | Plasmodium falciparum | 50% Inhibition (Growth) | 6.0 nM | Chloroquine-susceptible/resistant | Equal susceptibility observed for both strains. | asm.orgnih.govasm.orgnih.gov |
| 5-Fluoroorotate | Plasmodium falciparum | IC50 (Hypoxanthine uptake) | 2.2 nM | West African clone | Hypoxanthine uptake used as an indicator of parasite proliferation. | asm.org |
| 5-Fluoroorotate | Plasmodium falciparum | IC50 (Isoleucine uptake) | 4.7 nM | West African clone | Isoleucine uptake used as an indicator of parasite proliferation. | asm.org |
| 5-Fluoroorotate | Plasmodium falciparum | IC50 (Parasitemia increase) | 2.5 nM | West African clone | Direct measurement of parasitemia increase via light microscopy. | asm.org |
| 5-Fluoroorotate | Plasmodium falciparum | 50% Inhibition (Proliferation) | 5 nM | Not specified | Also resulted in 50% loss of thymidylate synthase activity. | nih.govpsu.edu |
| 5-Fluoroorotate | Mammalian Cell Lines | 50% Inhibition (Toxicity) | 0.9-10 µM | HT-1080, IMR-90, HeLa S3, HL-60, L-1210 | Significantly higher concentrations required compared to parasite inhibition, indicating selectivity. Uridine can protect mammalian cells. | asm.orgnih.govasm.orgnih.gov |
| 5-Fluorouracil | Plasmodium falciparum | 50% Inhibition (Growth) | Much less effective | Not specified | Compared to 5-fluoroorotate. | asm.orgnih.govasm.orgnih.gov |
| 5-Fluorouridine | Plasmodium falciparum | 50% Inhibition (Growth) | Much less effective | Not specified | Compared to 5-fluoroorotate. | asm.orgnih.govasm.orgnih.gov |
| 5-Fluoro-2'-deoxyuridine | Plasmodium falciparum | 50% Inhibition (Growth) | Much less effective | Not specified | Compared to 5-fluoroorotate. | asm.orgnih.govasm.orgnih.gov |
Advanced Research Topics and Future Directions for 5 Fluoropyrimidine
Personalized Medicine Approaches
Personalized medicine seeks to optimize cancer treatment by considering individual patient variability, particularly genetic factors, to predict drug response and toxicity.
Pharmacogenomics and Predictive Biomarkers
Pharmacogenomics plays a critical role in personalizing 5-FU therapy by identifying genetic variations that influence drug metabolism, efficacy, and toxicity. Key genes and their associated biomarkers are being investigated:
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This enzyme, encoded by the DPYD gene, is the rate-limiting enzyme in 5-FU catabolism, responsible for degrading approximately 80% of the administered drug sourcebioscience.comamegroups.orgmedpath.commedscape.comcarelonmedicalbenefitsmanagement.comoaepublish.commedscape.comsonicgenetics.com.auengland.nhs.uk. Genetic variants in DPYD, such as DPYD^2A, DPYD^13, c.2846A>T, and HapB3, are associated with reduced DPD activity, leading to increased 5-FU levels and a higher risk of severe or fatal toxicities sourcebioscience.comamegroups.orgmedpath.commedscape.comoaepublish.comengland.nhs.ukbluecrossnc.com. Approximately 6% of individuals carry pathogenic DPYD variants medpath.com. Pre-emptive genetic screening for these variants is being implemented in several countries to guide dose adjustments sourcebioscience.comamegroups.orgmedpath.comcarelonmedicalbenefitsmanagement.comoaepublish.comengland.nhs.ukhee.nhs.uk.
Thymidylate Synthase (TS): As the primary target of 5-FU, the expression levels and activity of TS, encoded by the TYMS gene, significantly influence drug efficacy medscape.comoaepublish.comaacrjournals.orgeuropeanreview.orge-century.us. Upregulation of TS is a well-established mechanism of 5-FU resistance, as it reduces the inhibitory effect of 5-FU's active metabolite, FdUMP oaepublish.comnih.gov. Polymorphisms in the TYMS gene, particularly in the 5'-untranslated region (5'-UTR), have also been associated with 5-FU toxicity and response, although data are less conclusive than for DPYD bluecrossnc.comeuropeanreview.orge-century.uscapbluecross.com.
Other Genes: Emerging research suggests that other genetic factors, including variants in UGT1A1 and genes related to DNA repair and cell cycle regulation (e.g., p53, ENOSF1), may also influence 5-FU response and toxicity amegroups.orgbluecrossnc.com.
Table 1: Key Genes and Biomarkers in 5-FU Pharmacogenomics
| Gene | Enzyme/Protein | Role in 5-FU Metabolism/Action | Association with 5-FU Response/Toxicity |
| DPYD | DPD | Catabolism of 5-FU | Variants (DPYD^2A, DPYD^13, c.2846A>T, HapB3) linked to reduced activity, increased toxicity. |
| TYMS | TS | Primary target of 5-FU | Overexpression/polymorphisms linked to resistance and potential toxicity. |
| UGT1A1 | UGT1A1 | Drug metabolism | Variants associated with increased risk of clinically relevant toxicities. |
Genomic and Functional Testing for Toxicity Risk Assessment
Genomic testing, particularly DPYD genotyping, is increasingly recognized as a crucial tool for assessing toxicity risk before initiating 5-FU therapy sourcebioscience.comamegroups.orgmedpath.comcarelonmedicalbenefitsmanagement.comsonicgenetics.com.auengland.nhs.ukbluecrossnc.comhee.nhs.ukcapbluecross.combcbsm.com. Functional tests that assess DPD activity, such as measuring plasma uracil (B121893) concentrations or the uracil/dihydrouracil (B119008) ratio, are also employed, with elevated uracil levels indicating reduced DPD activity and increased toxicity risk amegroups.org. These tests help stratify patients into risk groups, enabling proactive dose adjustments or the selection of alternative treatments to prevent severe adverse events sourcebioscience.comamegroups.orgmedpath.comcarelonmedicalbenefitsmanagement.comoaepublish.comengland.nhs.ukhee.nhs.uk. The implementation of these tests is supported by organizations like the National Comprehensive Cancer Network (NCCN) and the European Medicines Agency (EMA) medpath.comengland.nhs.uk.
Novel Strategies for Overcoming Resistance
Drug resistance remains a significant challenge in 5-FU chemotherapy. Research is exploring various strategies to re-sensitize cancer cells to 5-FU or bypass resistance mechanisms.
Small Molecule Inhibitors and Plant-Based Molecules
Small molecule inhibitors and naturally occurring plant-derived compounds are being investigated for their potential to overcome 5-FU resistance. These agents can target various resistance pathways, including efflux pumps, signaling pathways, and metabolic enzymes.
Small Molecule Inhibitors: Histone deacetylase (HDAC) inhibitors, such as depsipeptide and valproic acid (VPA), have shown promise in potentiating 5-FU activity by inducing apoptosis, upregulating MHC class II expression, arresting the cell cycle, and downregulating TS nih.gov. Other small molecules are being explored to modulate pathways involved in resistance, such as the Wnt/β-catenin signaling pathway researchgate.net.
Plant-Based Molecules: Numerous phytochemicals have demonstrated synergistic effects with 5-FU. For instance, curcumin (B1669340) has been shown to reverse 5-FU resistance in colon cancer cells by regulating P-glycoprotein (P-gp) and promoting apoptosis mdpi.com. Epigallocatechin-3-gallate (EGCG) from green tea, dihydromyricetin (B1665482) (DMY), and quercetin (B1663063) have also shown potential in enhancing 5-FU cytotoxicity and overcoming multidrug resistance (MDR) by targeting pathways like Nrf2/MRP2 and inhibiting efflux pumps mdpi.comfrontiersin.orgmdpi.combiomolther.org. Mahanine, an alkaloid from the curry leaf plant, and β-elemene, a sesquiterpene, have also demonstrated synergistic cytotoxicity with 5-FU in various cancer models biomolther.org.
Table 2: Examples of Small Molecule and Plant-Based Compounds Modulating 5-FU Resistance
| Compound Type | Example Compound(s) | Mechanism of Action Against Resistance | Cancer Type/Cell Line Studied |
| Small Molecule Inhibitor | VPA, Depsipeptide | Induce apoptosis, upregulate MHC class II, cell cycle arrest, downregulate TS. | Colon Cancer |
| Small Molecule Inhibitor | iCRT3 | Disrupts Wnt/β-catenin signaling, potentially enhancing 5-FU sensitivity. | Colon Adenocarcinoma (Caco-2) |
| Plant-Derived | Curcumin | Reverses 5-FU resistance by regulating P-gp and promoting apoptosis. | Colon Cancer |
| Plant-Derived | EGCG | Enhances 5-FU cytotoxicity, suppresses tumor growth, potentially by targeting Nrf2/MRP2. | Colorectal Cancer |
| Plant-Derived | Quercetin | Prevents ABCB1/P-gp and MRPs functioning, suppresses signaling pathways. | 5-FU-resistant colon cancer |
| Plant-Derived | Dihydromyricetin (DMY) | Decreases MRP2 expression, suppresses Nrf2/MRP2 signaling pathway. | Colorectal Cancer |
| Plant-Derived | Mahanine | Synergistic enhancement of 5-FU cytotoxicity. | Colorectal Cancer |
| Plant-Derived | β-Elemene | Induces prodeath autophagy in 5-FU resistant cells. | Colorectal Cancer |
Non-Coding RNA Regulators (e.g., microRNA)
Non-coding RNAs (ncRNAs), particularly microRNAs (miRNAs), are emerging as key regulators of gene expression involved in 5-FU resistance. These molecules can influence drug metabolism, cellular uptake, apoptosis, and autophagy.
miRNAs Promoting Resistance: Certain miRNAs are upregulated in 5-FU-resistant cells and promote resistance by targeting tumor suppressor genes or pathways that enhance cell survival. For example, miR-21 can induce 5-FU resistance in colorectal cancer (CRC) by downregulating mismatch repair (MMR) proteins mdpi.com. miR-183 and miR-499a-5p have been implicated in promoting 5-FU resistance in pancreatic cancer by activating the PI3K/Akt signaling pathway through PTEN downregulation oaepublish.com.
miRNAs Inhibiting Resistance: Conversely, some miRNAs are downregulated in resistant cells and their re-expression can restore sensitivity to 5-FU. For instance, miR-145 has been shown to enhance 5-FU sensitivity in CRC cells by promoting apoptosis and reducing autophagy oaepublish.comfrontiersin.orgfrontiersin.org. miR-494 has been identified as a regulator of DPYD expression, and its downregulation is associated with 5-FU resistance and toxicity europeanreview.orgresearchgate.net. Overexpression of miR-494 can reverse 5-FU resistance in colon cancer cells by directly downregulating DPYD mRNA europeanreview.orgresearchgate.net. miR-139-5p has also been shown to inhibit NOTCH-1 and its downstream molecules (MRP-1 and BCL-2), thereby increasing 5-FU-induced apoptosis and sensitizing CRC cells frontiersin.org.
Long Non-coding RNAs (lncRNAs): lncRNAs also play a role in 5-FU resistance. For example, the lncRNA SNHG5 has been found to promote 5-FU resistance in CRC by sponging miR-26b, leading to the upregulation of P-glycoprotein (Pgp) wjgnet.com. Conversely, the lncRNA HAND2-AS1 inhibits 5-FU resistance by modulating the miR-20a/PDCD4 axis wjgnet.com.
Next-Generation Fluoropyrimidine Polymers
The development of novel fluoropyrimidine (FP) delivery systems, including polymeric formulations, aims to improve drug targeting, control release, and enhance efficacy while reducing systemic toxicity and overcoming resistance. These next-generation FPs often exhibit reduced dependence on anabolic metabolism and more potent TS inhibitory activity oaepublish.comoaepublish.com.
Polymeric Nanoparticles and Liposomes: Various nanocarrier systems, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs), are being investigated for encapsulating 5-FU ucl.ac.uktandfonline.combohrium.comnih.govnih.gov. These systems can protect 5-FU from rapid metabolism, prolong its circulation time, improve its tumor targeting, and enable controlled release, thereby enhancing therapeutic outcomes and minimizing side effects ucl.ac.ukbohrium.comnih.govnih.gov. For example, biodegradable nanogels composed of PLGA and chitosan (B1678972) have been developed to entrap 5-FU for targeted skin cancer treatment tandfonline.com. Electrospun fibers incorporating 5-FU have also been explored for fast-dissolving or sustained release applications ucl.ac.uk.
Prodrugs and Conjugates: Research into advanced prodrugs and conjugates aims to create 5-FU derivatives with improved pharmacokinetic profiles and targeted delivery capabilities. For instance, next-generation FP drugs like CF10 are designed to overcome resistance by directly hindering TS and DNA topoisomerase 1 oaepublish.com.
Table 3: Examples of Advanced 5-FU Delivery Systems
| Delivery System Type | Components / Approach | Key Advantages in 5-FU Therapy |
| Polymeric Nanoparticles | PLGA, Chitosan, other biodegradable polymers | Targeted delivery, controlled release, protection from metabolism, enhanced efficacy, reduced toxicity. |
| Liposomes | Lipid-based vesicles | Biocompatibility, drug loading capacity, prolonged circulation, improved permeability, tumor targeting. |
| Solid Lipid Nanoparticles (SLNs) | Lipid matrix | Improved in vitro release, enhanced therapeutic efficacy compared to free drug. |
| Electrospun Fibers | Polymers (e.g., PVP) with 5-FU | Fast-dissolving or sustained release formulations, potential for localized delivery. |
| Next-Generation FP Polymers | Modified FP structures (e.g., CF10) | Reduced metabolic dependence, potent TS inhibition, overcoming resistance mechanisms. |
Compound Name List:
5-Fluoropyrimidine (5-FU)
Curcumin
Dihydromyricetin (DMY)
Epigallocatechin-3-gallate (EGCG)
Quercetin
Mahanine
β-Elemene
Valproic Acid (VPA)
Depsipeptide
iCRT3
CF10
Combination Therapies
The efficacy of 5-FU is often amplified when used in combination with other chemotherapeutic agents, leading to synergistic cytotoxic effects against cancer cells. Two prominent examples of such combinations are FOLFOX and FOLFIRI, which have become standard-of-care regimens for various solid tumors, particularly colorectal cancer.
FOLFOX (Folinic Acid, Fluorouracil, Oxaliplatin): This regimen combines 5-FU with folinic acid (leucovorin) and oxaliplatin (B1677828). Folinic acid enhances the binding of 5-FU to thymidylate synthase, thereby increasing its cytotoxic activity. Oxaliplatin, a platinum-based agent, introduces DNA cross-linking and damage, complementing 5-FU's mechanism wikipedia.orghealthline.comdrugs.compharmgkb.org. Clinical trials have demonstrated that the addition of oxaliplatin to 5-FU/leucovorin significantly improves response rates and progression-free survival compared to 5-FU/leucovorin alone pharmgkb.orgnih.gove-crt.orge-crt.org. For instance, studies have reported objective response rates (ORR) for FOLFOX in the range of 41-56% and progression-free survival (PFS) of 8-8.5 months healthline.comresearchgate.netascopubs.orgnih.gov.
FOLFIRI (Folinic Acid, Fluorouracil, Irinotecan): This regimen pairs 5-FU and folinic acid with irinotecan (B1672180), a topoisomerase I inhibitor. Irinotecan prevents DNA replication and transcription, leading to cancer cell death. The combination of irinotecan with 5-FU/folinic acid has shown efficacy in metastatic colorectal cancer, with reported response rates often in the range of 40-50% and median PFS around 8 months wikipedia.orgpharmgkb.orgnih.govdrugs.comontosight.ai. Some studies suggest that FOLFIRI may offer comparable efficacy to FOLFOX, although with potentially different toxicity profiles nih.gov.
Table 1: Efficacy of FOLFOX and FOLFIRI Regimens in Colorectal Cancer
| Regimen | Key Components | Reported Objective Response Rate (ORR) | Reported Progression-Free Survival (PFS) | Key References |
| FOLFOX | Folinic Acid, Fluorouracil, Oxaliplatin | 41-56% | 8-8.5 months | healthline.comresearchgate.netascopubs.orgnih.gov |
| FOLFIRI | Folinic Acid, Fluorouracil, Irinotecan | 40-50% (general), 62.5% (S-1+IRI) | ~8 months (general), 8.0 months (S-1+IRI) | wikipedia.orgpharmgkb.orgnih.govdrugs.comontosight.ainih.gov |
Preclinical and Clinical Development of New Derivatives
The development of novel 5-FU derivatives aims to enhance drug delivery, improve tumor selectivity, and reduce systemic toxicity. This includes the design of prodrugs and the exploration of structure-activity relationships (SAR).
Investigation of Prodrugs with Improved Therapeutic Indices
Capecitabine: This orally administered prodrug is converted to 5-FU through a three-step enzymatic process, with higher activity of thymidine (B127349) phosphorylase in tumor tissue leading to preferential activation within the tumor mdpi.comspandidos-publications.comdntb.gov.uapharmgkb.orgnih.gov. Capecitabine has demonstrated clinical efficacy with a favorable safety profile compared to intravenous 5-FU spandidos-publications.comnih.gov.
Tegafur (B1684496) and Doxifluridine (B1684386): Tegafur is another orally available prodrug activated by hepatic enzymes, while doxifluridine is converted to 5-FU by thymidine or pyrimidine-nucleoside phosphorylase mdpi.compharmgkb.orgnih.govfrontiersin.orgnih.gov. These derivatives aim to overcome the limitations of direct 5-FU administration, such as poor oral absorption and rapid metabolism nih.gov.
Table 2: Examples of this compound Prodrugs and Their Advantages
| Prodrug | Key Features | Potential Advantages | Key References |
| Capecitabine | Oral administration; tumor-specific activation via thymidine phosphorylase | Improved oral bioavailability, reduced systemic toxicity, enhanced tumor selectivity | mdpi.comspandidos-publications.comdntb.gov.uapharmgkb.orgnih.gov |
| Tegafur | Oral administration; hepatic enzyme activation | Improved oral bioavailability, mimic continuous infusion 5-FU | mdpi.compharmgkb.orgnih.gov |
| Doxifluridine | Oral administration; conversion by thymidine/pyrimidine-nucleoside phosphorylase | Improved oral bioavailability, bypasses initial phosphorylation steps | mdpi.compharmgkb.orgfrontiersin.orgnih.gov |
Exploration of Structure-Activity Relationships for Enhanced Efficacy
Structure-activity relationship (SAR) studies focus on how modifications to the chemical structure of 5-FU and its analogs influence their biological activity. Research has indicated that specific structural alterations can enhance anticancer efficacy. For example, the introduction of electron-withdrawing groups at certain positions on aryl derivatives of 5-FU has been shown to increase their anticancer activity against specific cell lines researchgate.net. The synthesis and evaluation of novel 5'-deoxy-5-fluoropyrimidine nucleosides have also been explored for their antitumor potential nih.gov.
Systems Biology and Multi-Omics Approaches
The application of systems biology and multi-omics approaches offers a comprehensive understanding of the complex molecular interactions governing 5-FU's efficacy and resistance. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers aim to identify biomarkers predictive of response and resistance, and to elucidate mechanisms of action and toxicity.
Integration of Genetic, Metabolic, and Expression Data
The integration of genetic, metabolic, and expression data provides insights into how individual patient biology influences response to 5-FU.
Gene Expression and Metabolic Enzymes: Studies have investigated the expression levels of key enzymes involved in 5-FU metabolism, such as thymidylate synthase (TS), dihydropyrimidine dehydrogenase (DPD), thymidine phosphorylase (TP), and orotate (B1227488) phosphoribosyltransferase (OPRT). Correlations between the expression of these enzymes and patient response have been explored, suggesting that DPD mRNA levels and the OPRT/DPD ratio may serve as potential predictors of response to 5-FU-based chemotherapy iiarjournals.orgnih.gov.
Genetic Factors and Toxicity: Polymorphisms in genes like DPYD, which encodes the enzyme DPD, are known to affect 5-FU catabolism, leading to increased toxicity amegroups.org. Understanding these genetic variations is crucial for personalized dosing strategies amegroups.orgnih.govresearchgate.net. Furthermore, the integration of genetic data with metabolic profiles can help predict drug efficacy and toxicity iiarjournals.orgnih.gov.
Table 3: Predictive Markers and Strategies in this compound Therapy
| Category | Parameter/Strategy | Potential Impact | Key References |
| Genetic Factors | DPYD Genotyping | Identifies patients at risk for severe toxicity; guides dose reduction | amegroups.orgnih.govresearchgate.net |
| Polymorphisms in miR-27a (affecting DPYD expression) | Influences DPYD expression and potentially 5-FU toxicity | amegroups.org | |
| Metabolic Markers | DPD mRNA Levels / OPRT/DPD Ratio | Potential predictors of response to 5-FU-based chemotherapy | iiarjournals.orgnih.gov |
| Plasma Uracil Concentrations | Can predict patients likely to experience serious 5-FU-related toxicities | amegroups.orgnih.gov | |
| Therapeutic Drug Monitoring (TDM) | Pharmacokinetically-guided dosing based on 5-FU plasma levels (AUC) | Optimizes dose to achieve target range, reducing toxicity and potentially increasing efficacy | nih.govresearchgate.netsmw.ch |
Understanding Off-Target Effects and Mitigating Toxicity
While 5-FU's primary anticancer effect stems from its inhibition of DNA synthesis, its systemic administration can lead to off-target effects and toxicities. Research is focused on understanding the mechanisms behind these effects and developing strategies for mitigation.
Mechanism of Toxicity: Serious systemic toxicities, such as neutropenia and gastrointestinal damage, can arise from RNA-mediated effects of 5-FU metabolites, particularly in patients with reduced DPD activity, rather than solely from the on-target effects of its DNA-directed metabolite, FdUMP amegroups.org.
Mitigation Strategies:
Prodrug and Nanodelivery Systems: The development of prodrugs and nanodelivery systems aims to improve tumor specificity and minimize exposure of healthy tissues, thereby reducing off-target toxicity mdpi.comdntb.gov.ua.
Individualized Dosing: Strategies such as upfront DPYD genotyping, therapeutic drug monitoring (TDM), and potentially test doses can help tailor 5-FU dosing to individual patient metabolism, significantly reducing the incidence of severe toxicity amegroups.orgnih.govresearchgate.netsmw.ch.
Chemoprotective Agents: Compounds with antioxidant and anti-inflammatory properties have shown potential in mitigating 5-FU-induced damage, possibly by counteracting oxidative stress and apoptosis pathways activated by the drug researchgate.net.
Next-Generation Fluoropyrimidines: Novel fluoropyrimidine polymers are being investigated as they may be less dependent on DPD-mediated degradation, potentially reducing systemic toxicities amegroups.org.
The continued exploration of these advanced research topics promises to refine the therapeutic application of this compound, leading to more effective and safer cancer treatments.
List of Compounds Mentioned:
this compound (5-FU)
Folinic Acid (Leucovorin)
Oxaliplatin
Irinotecan
Capecitabine
Tegafur
Doxifluridine
Uracil
Levamisole
S-1
UFT
Pencitabine
Gemcitabine
CF10
Q & A
Q. What are the primary metabolic pathways of 5-fluoropyrimidine (5-FU) that influence its therapeutic efficacy and toxicity?
- Methodology : Analyze the role of dihydropyrimidine dehydrogenase (DPYD) in 5-FU catabolism using enzyme activity assays (e.g., HPLC-based quantification of uracil/dihydrouracil ratios in plasma) and genotyping for DPYD variants (e.g., DPYD rs3918290). Pre-treatment serum uracil levels can predict toxicity risk . Metabolic flux studies in PBMCs or liver biopsies may further elucidate tissue-specific metabolism .
Q. How do standard cytotoxicity assays (e.g., MTT, clonogenic) correlate with 5-FU sensitivity in cancer cell lines?
- Methodology : Use dose-response curves (IC50 values) combined with transcriptomic profiling (RNA-seq) to identify gene expression signatures linked to drug sensitivity. Validate findings with CRISPR-Cas9 knockout of candidate genes (e.g., thymidylate synthase, TYMS) .
Q. What experimental models are suitable for studying 5-FU resistance mechanisms?
- Methodology : Establish resistant cell lines via chronic 5-FU exposure, then perform whole-exome sequencing or DNA repair activity assays (e.g., UNG2 knockdown via siRNA to assess base excision repair defects). Co-culture models with tumor-associated macrophages (TAMs) can mimic microenvironment-driven resistance .
Advanced Research Questions
Q. How can researchers design studies to investigate RNA damage response networks mediating 5-FU lethality?
- Methodology : Use 19F-labeled RNA probes (synthesized via enzymatic incorporation of 5F-UTP/CTP with T7 RNA polymerase) to track RNA adducts. Combine with RNA immunoprecipitation (RIP) to identify proteins binding damaged RNA. Validate pathways via Reactome enrichment analysis (FDR q-value <0.05) .
Q. What strategies improve the predictive power of pharmacokinetic (PK) models for 5-FU toxicity?
- Methodology : Integrate PK data (e.g., AUC, clearance rates) with genomic profiling (DPYD variants) and clinical covariates (e.g., renal function) using population pharmacokinetic-pharmacodynamic (PopPK-PD) modeling. Apply machine learning to identify high-risk patient subgroups .
Q. How can combination therapies (e.g., anti-angiogenic agents + 5-FU) be systematically evaluated in preclinical models?
- Methodology : Use syngeneic mouse models of gastric cancer to test Fu-Zheng-Jie-Du (FZJD) ointment + 5-FU. Quantify TEMs (TIE2+ macrophages) via flow cytometry and angiogenesis via microvessel density (CD31 staining). Transcriptomic profiling (scRNA-seq) of TAM subsets can identify synergistic targets .
Q. What statistical approaches resolve contradictions in studies linking DPYD variants to 5-FU toxicity?
- Methodology : Conduct meta-analyses of cohort studies stratified by ethnicity and cancer type. Use multivariate Cox regression to adjust for confounders (e.g., dosing regimen, comorbidities). Validate findings in prospective trials with preemptive DPYD screening .
Methodological Frameworks
- Experimental Design : Follow the FINERMAPS framework (Feasible, Novel, Ethical, Relevant) to ensure rigor. For example, feasibility assessments for RNA damage studies require access to 19F-NMR facilities .
- Data Analysis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define endpoints. In resistance studies, compare 5-FU monotherapy vs. combination regimens over 6-month progression-free survival (PFS) .
Q. Tables for Key Data
| Pathway | Gene Set Enrichment (FDR q-value) | Functional Role in 5-FU Response |
|---|---|---|
| RNA Processing | <0.001 | Mediates lethality via RNA damage |
| Nucleotide Excision Repair | 0.02 | Correlates with resistance mechanisms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
